molecular formula C7H13N B092205 1-Azaspiro[2.5]octane CAS No. 185-69-3

1-Azaspiro[2.5]octane

Katalognummer: B092205
CAS-Nummer: 185-69-3
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: CBLWNEBYJOYFFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azaspiro[2.5]octane, also known as this compound, is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7(5-3-1)6-8-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLWNEBYJOYFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301642
Record name 1-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-69-3
Record name 1-Azaspiro[2.5]octane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Azaspiro[2.5]octane: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-azaspiro[2.5]octane, a unique spirocyclic saturated heterocycle. While the parent compound is not extensively commercialized, its core structure is of significant interest in medicinal chemistry due to the desirable physicochemical properties conferred by spirocyclic systems. This document will delve into the foundational synthesis, molecular characteristics, and the potential applications of the this compound scaffold in modern drug discovery.

Introduction to the this compound Scaffold

The this compound framework consists of a cyclohexane ring fused at a carbon atom to an aziridine ring, a three-membered heterocycle containing a nitrogen atom. This arrangement creates a rigid, three-dimensional structure that is a departure from the "flatland" of aromatic compounds often seen in drug candidates. The incorporation of such spirocyclic motifs can improve metabolic stability, aqueous solubility, and target-binding affinity by providing a defined vector for substituent placement.[1]

Molecular Structure and Physicochemical Properties

The key attributes of the this compound core are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃NCalculated
Molecular Weight 111.18 g/mol Calculated
Canonical SMILES C1CCC2(CC1)CN2
InChI Key Inferred from structure
Topological Polar Surface Area (TPSA) 12.03 ŲCalculated
logP 1.3-1.5Estimated

The spirocyclic nature of this molecule introduces conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Caption: 2D Molecular Structure of this compound.

Synthesis of the this compound Core

The seminal synthesis of this compound was achieved via the Gabriel synthesis, a well-established method for preparing primary amines from alkyl halides.[2] The key steps involve the formation of an N-substituted intermediate followed by cyclization.

Synthetic Workflow

The overall synthetic strategy is depicted below.

start Cyclohexanone step1 Reaction with Nitromethane (Henry Reaction) start->step1 intermediate1 1-(Nitromethyl)cyclohexanol step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 1-(Aminomethyl)cyclohexanol step2->intermediate2 step3 Cyclization (e.g., via Wenker Synthesis) intermediate2->step3 product This compound step3->product core This compound Core prop1 Increased 3D Character core->prop1 prop2 Improved Metabolic Stability core->prop2 prop3 Enhanced Solubility core->prop3 prop4 Novelty and IP core->prop4 app1 CNS Disorders prop1->app1 app3 Oncology prop1->app3 app2 Metabolic Diseases prop2->app2 app4 Infectious Diseases prop2->app4 prop3->app2 prop4->app1 prop4->app3

Caption: Relationship between the this compound core and its potential in drug discovery.

Conclusion

This compound represents an intriguing and underutilized scaffold for the development of novel therapeutics. While data on the parent compound is sparse, the foundational synthesis provides a clear path for its preparation. The inherent three-dimensionality and favorable physicochemical properties of this spirocyclic system make it an attractive starting point for the design of next-generation drug candidates across a variety of disease areas. Further exploration of the synthesis of functionalized derivatives and their biological evaluation is warranted to fully unlock the therapeutic potential of this unique molecular architecture.

References

  • ChemSynthesis. (n.d.). 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. Retrieved from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5] octane derivatives and analogs.
  • Pharmaffiliates. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Fanta, P. E., Smat, R. J., Piecz, L. F., & Clemens, L. (1966). Aziridines. XVI. This compound and 1-Azaspiro[2.4]heptane. The Journal of Organic Chemistry, 31(10), 3113–3119. Available at: [Link]

  • PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]

  • NIST. (n.d.). 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Oxaspiroo[3][4]ctane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available at: [Link]

Sources

Quantum Chemical Blueprint for 1-Azaspiro[2.5]octane: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azaspiro[2.5]octane Scaffold in Medicinal Chemistry

The 1-Azaspiro[2.5]octane motif, a unique three-dimensional structure featuring a spirocyclic junction between a cyclopropane and a piperidine ring, represents a compelling scaffold in modern drug discovery. Its inherent structural rigidity and defined spatial orientation of substituents offer a powerful tool for medicinal chemists to fine-tune ligand-receptor interactions. Aza-spirocyclic compounds, in general, are prevalent in a variety of natural products and pharmacologically active molecules, valued for their potential to explore novel chemical space and improve pharmacokinetic properties.[1] A thorough understanding of the conformational landscape, electronic properties, and reactivity of the this compound core is paramount for the rational design of novel therapeutics.

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. We will delve into the theoretical underpinnings of the computational methods, present detailed, field-proven protocols for a robust in-silico analysis, and discuss the interpretation of the calculated parameters in the context of drug development.

Pillar 1: Foundational Principles of Quantum Chemical Calculations

At the heart of our investigation lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate prediction of molecular properties by calculating the electron density.[2][3] The choice of the functional and basis set is a critical decision that balances computational cost with accuracy.

For a molecule like this compound, containing nitrogen and saturated rings, the B3LYP functional is a well-established and reliable choice. It incorporates a hybrid approach, mixing Hartree-Fock exchange with DFT exchange-correlation, providing a good description of electronic structure and thermochemistry for a wide range of organic molecules.[2]

The selection of the basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. The 6-311++G(d,p) basis set is highly recommended for this system.[2] Let's break down its components to understand its suitability:

  • 6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution compared to smaller basis sets.

  • ++ : These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing weakly bound electrons and are important for accurately modeling non-covalent interactions and the electronic properties of heteroatoms like nitrogen.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing the anisotropic nature of chemical bonds, particularly in strained ring systems like cyclopropane.

This combination of B3LYP/6-311++G(d,p) provides a robust and well-validated level of theory for obtaining reliable geometries, energies, and electronic properties for this compound and its derivatives.

Pillar 2: A Validated Computational Workflow

A comprehensive quantum chemical analysis of this compound involves a multi-step workflow. Each step builds upon the previous one, providing a progressively deeper understanding of the molecule's behavior.

Computational_Workflow Computational Workflow for this compound cluster_0 Initial Setup cluster_1 Core Calculations cluster_2 Property & Reactivity Analysis cluster_3 Output & Interpretation A Input Structure Generation B Geometry Optimization A->B Initial Guess C Frequency Analysis B->C Optimized Geometry D Conformational Search B->D Optimized Geometry E Electronic Properties (HOMO, LUMO, MEP) C->E Verified Minimum G Spectroscopic Predictions (IR, NMR) C->G Vibrational Frequencies D->B New Conformer F Reactivity Descriptors (Fukui Functions) E->F Electronic Structure H Data Analysis & Visualization F->H Reactivity Insights G->H Spectral Comparison

Caption: A validated computational workflow for the in-depth analysis of this compound.

Experimental Protocol 1: Geometry Optimization
  • Input Structure Generation : Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Calculation Setup :

    • Select the B3LYP functional.

    • Choose the 6-311++G(d,p) basis set.

    • Specify a geometry optimization task.

    • Utilize a solvent model (e.g., PCM with water as the solvent) if studying the molecule in a biological context.

  • Execution : Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Convergence Check : Ensure the optimization has converged by checking the forces and displacement values, which should be below the default thresholds.

Experimental Protocol 2: Frequency Analysis
  • Input : Use the optimized geometry from the previous step.

  • Calculation Setup :

    • Maintain the same level of theory (B3LYP/6-311++G(d,p)) and solvent model.

    • Specify a frequency calculation task.

  • Execution : Run the calculation.

  • Verification : Confirm that the output shows zero imaginary frequencies. This verifies that the optimized structure is a true energy minimum. The output will also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and predicted infrared (IR) spectra.[4]

Experimental Protocol 3: Conformational Analysis

Due to the flexible piperidine ring, this compound can exist in multiple conformations. A thorough conformational search is crucial.

  • Initial Conformer Generation : Systematically rotate the rotatable bonds in the piperidine ring to generate a set of initial conformers.

  • Optimization of Conformers : Perform a geometry optimization and frequency analysis on each generated conformer using the B3LYP/6-311++G(d,p) level of theory.

  • Energy Comparison : Compare the Gibbs free energies of all stable conformers (those with no imaginary frequencies) to identify the global minimum and the relative populations of other low-energy conformers at a given temperature.

Pillar 3: Interpreting the Quantum Chemical Data

The output of these calculations provides a wealth of information that can guide drug design.

Structural and Energetic Properties

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available, or used to understand the steric and electronic effects of substituents. The relative energies of different conformers are crucial for understanding the molecule's preferred shape in solution, which directly impacts its interaction with a biological target.

ParameterDescriptionRelevance in Drug Design
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.Understanding bond strength and the effect of substituents.
**Bond Angles (°) **The angle formed between three connected atoms.Defines the local geometry and steric hindrance.
Dihedral Angles (°) The angle between two intersecting planes.Determines the overall 3D shape and conformation of the molecule.
Relative Energy (kcal/mol) The energy difference between a conformer and the global minimum.Predicts the population of different conformers at a given temperature.
Electronic Properties and Reactivity

The electronic properties of this compound are key to understanding its reactivity and potential for intermolecular interactions.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are fundamental descriptors of chemical reactivity and stability.[5] A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals indicates the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO).

  • Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

  • Fukui Functions : These are conceptual DFT descriptors that quantify the change in electron density at a specific point when an electron is added to or removed from the system.[6] They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack with greater precision than MEP alone.

Reactivity_Descriptors Key Reactivity Descriptors cluster_0 Orbital-Based cluster_1 Charge-Based cluster_2 Density-Based HOMO HOMO (Electron Donor) Reactivity Chemical Reactivity HOMO->Reactivity LUMO LUMO (Electron Acceptor) LUMO->Reactivity MEP MEP (Electrostatic Interactions) MEP->Reactivity Fukui Fukui Functions (Site Selectivity) Fukui->Reactivity

Caption: Interplay of key quantum chemical descriptors in predicting the reactivity of this compound.

Spectroscopic Predictions
  • Infrared (IR) Spectroscopy : The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule.[4] This can be a powerful tool for identifying the compound and for validating the accuracy of the computational model by comparing the predicted spectrum with experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The magnetic shielding tensors of the nuclei can be calculated to predict the NMR chemical shifts (¹H and ¹³C). This is particularly useful for distinguishing between different isomers and conformers and for aiding in the structural elucidation of novel derivatives.[7]

Conclusion: A Pathway to Rational Drug Design

The quantum chemical calculations outlined in this guide provide a robust and scientifically sound framework for the in-depth characterization of this compound. By systematically exploring its conformational landscape, electronic properties, and reactivity, researchers and drug development professionals can gain invaluable insights to guide the design and synthesis of novel, potent, and selective drug candidates. This computational blueprint empowers a more rational and efficient approach to harnessing the full therapeutic potential of the aza-spirocyclic scaffold.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Ahmad, S., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[2][7][8]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Molecular Structure, 1244, 130948. [Link]

  • Laviós, A., et al. (2021). Asymmetric Organocatalytic Synthesis of aza-Spirocyclic Compounds from Isothiocyanates and Isocyanides. European Journal of Organic Chemistry, 2021(16), 2268-2284. [Link]

  • NIST. (n.d.). 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • Al-Abbad, S., et al. (2020). Octane prediction from infrared spectroscopic data. Energy & Fuels, 34(10), 12596-12607. [Link]

  • Hamid, S. A., et al. (2023). Synthesis, pharmacological evaluation, DFT calculation, and theoretical investigation of Spirocyclohexane derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Mawhinney, R. C., & Goddard, J. D. (2005). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry, 83(10), 1616-1626. [Link]

  • Pharmaffiliates. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved January 25, 2026, from [Link]

  • Laviós, A., Sanz‐Marco, A., Vila, C., Blay, G., & Pedro, J. R. (2021). Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides. European Journal of Organic Chemistry, 2021(16), 2268-2284. [Link]

  • CAS. (n.d.). 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. CAS Common Chemistry. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Ge, H., et al. (2011). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. Journal of Computational Chemistry, 32(14), 3046-3056. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among these, spirocyclic systems have emerged as a compelling structural motif, offering a unique three-dimensional architecture that can enhance target engagement while optimizing properties such as solubility and metabolic stability. 1-Azaspiro[2.5]octane, a saturated heterocyclic compound featuring a spiro-fused cyclopropane and piperidine ring, represents a scaffold of significant interest in drug discovery programs. Its rigid, non-planar structure provides a valuable platform for the spatial arrangement of substituents, making it an attractive building block for the design of new therapeutic agents.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of this compound. In the absence of extensive empirical data in the public domain, this document synthesizes predicted physicochemical properties, expert analysis of its structural attributes, and comparisons with closely related analogs to forecast its solubility behavior in a range of common solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, empowering researchers to generate robust and reliable data for their specific applications.

Predicted Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The following table summarizes the key predicted properties of this compound, derived from computational models and data from analogous structures.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol Calculated based on the atomic weights of its constituent atoms. This is identical to its close isomer, 6-Azaspiro[2.5]octane[1].
Appearance Colorless to slightly yellow liquid (Predicted)Based on the physical state of similar small aliphatic amines like piperidine and N-ethylpiperidine.
XLogP3 ~1.3This predicted octanol-water partition coefficient for the highly similar 6-Azaspiro[2.5]octane from PubChem suggests a moderate degree of lipophilicity[1]. For comparison, the non-nitrogen containing Spiro[2.5]octane has a calculated logP of 2.731, indicating that the nitrogen atom significantly increases polarity[2].
pKa (Conjugate Acid) ~10.5 - 11.0The pKa of the conjugate acid of a secondary amine is a key determinant of its aqueous solubility at different pH values. While a direct prediction for this compound is not readily available, we can estimate its basicity by comparison with analogous structures. The pKa of piperidine's conjugate acid is approximately 11.1-11.2[1][3]. N-ethylpiperidine has a pKa of 10.45[4]. Given the electronic environment of the nitrogen in the this compound ring is similar to these aliphatic amines, a pKa in this range is a reasonable estimation.
Hydrogen Bond Acceptors 1The nitrogen atom can act as a hydrogen bond acceptor[1].
Hydrogen Bond Donors 1The N-H group can act as a hydrogen bond donor[1].

Predicted Solubility Profile

The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. Based on the predicted physicochemical properties of this compound, a qualitative and semi-quantitative solubility profile can be projected.

Aqueous Solubility

As a small aliphatic amine, this compound is expected to exhibit moderate to good aqueous solubility. The presence of a nitrogen atom capable of hydrogen bonding with water is a key contributor to its water solubility. However, the hydrocarbon scaffold (seven carbon atoms) will limit its miscibility compared to smaller amines. The solubility will be highly pH-dependent due to the basic nature of the secondary amine.

  • At acidic pH (pH < pKa): The amine will be protonated, forming a cationic species. This salt form is expected to be highly soluble in water.

  • At neutral pH (pH ~7.4): A significant portion of the molecules will be in the protonated form, leading to good solubility.

  • At basic pH (pH > pKa): The amine will be predominantly in its neutral, free base form. The aqueous solubility is expected to be at its lowest in this state.

Organic Solvent Solubility

The principle of "like dissolves like" is a useful guide for predicting solubility in organic solvents. Given its moderate polarity, this compound is anticipated to be soluble in a broad range of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh to MiscibleThe ability to both donate and accept hydrogen bonds facilitates strong interactions with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)HighThe molecule's dipole moment will allow for favorable dipole-dipole interactions with these solvents.
Nonpolar Toluene, Dichloromethane (DCM), ChloroformModerate to HighThe aliphatic hydrocarbon portion of the molecule will interact favorably with these less polar solvents.
Aliphatic Hydrocarbon Hexane, HeptaneLow to ModerateThe polarity of the amine group will limit solubility in highly nonpolar, aliphatic solvents.

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The two most common methods for assessing the solubility of drug candidates are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in a given solvent at a specific temperature when the solid and solution phases are in equilibrium. It is considered the "gold standard" for solubility measurement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in a sealed vial equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equilibration separation Centrifuge or filter to remove undissolved solid equilibration->separation analysis Quantify concentration of the supernatant (e.g., by HPLC-UV or LC-MS) separation->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a clear glass vial. The excess solid should be visually apparent.

    • Add a precise volume of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and the concentrations compared.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid by either centrifugation or filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated solution sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. It measures the concentration at which a compound, introduced from a concentrated stock solution (typically in DMSO), begins to precipitate in an aqueous buffer. This method is faster and requires less compound than the thermodynamic solubility assay.

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_detection Detection cluster_analysis Analysis prep_stock Prepare a concentrated stock solution in DMSO dilution Add stock solution to aqueous buffer in a microplate prep_stock->dilution incubation Incubate for a short period (e.g., 1-2 hours) at a controlled temperature dilution->incubation detection Measure light scattering (turbidity) using a nephelometer incubation->detection analysis Determine the concentration at which precipitation occurs detection->analysis

Caption: Workflow for Kinetic Solubility by Nephelometry.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a multi-well plate (e.g., 96- or 384-well), add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired highest concentration, ensuring the final DMSO concentration is low (typically ≤ 1%).

  • Incubation:

    • Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 to 2 hours).

  • Detection:

    • Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.

  • Data Analysis:

    • The kinetic solubility is typically reported as the concentration at which a significant increase in turbidity is observed compared to a blank control.

Conclusion

This compound is a promising scaffold for drug discovery, and a thorough understanding of its solubility is paramount for its successful application. Based on its predicted physicochemical properties and structural similarity to other aliphatic amines, it is expected to have favorable solubility in a wide range of polar organic solvents and pH-dependent solubility in aqueous media. This guide provides a robust framework for predicting its solubility behavior and offers detailed, actionable protocols for its empirical determination. By employing these methods, researchers can obtain the critical data needed to advance their drug discovery and development programs involving this valuable spirocyclic building block.

References

  • PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Piperidine. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(5), 1506–1511. [Link]

  • Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3164. [Link]

  • Cheméo. Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). [Link]

  • PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 1-Azaspiro[2.5]octane and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced properties, such as improved metabolic stability, target specificity, and reduced off-target effects, has led medicinal chemists to explore three-dimensional chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds in this endeavor. Their inherent rigidity and three-dimensional nature offer a unique platform for the precise spatial arrangement of functional groups, enabling a more effective interaction with biological targets. Among these, the 1-azaspiro[2.5]octane core, a fusion of a cyclohexane and an aziridine ring, presents a fascinating scaffold with significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of the crystal structure of this spirocyclic system and its derivatives, offering insights into its conformational preferences, solid-state packing, and the influence of substituents on its molecular architecture.

The Elusive Parent Scaffold: this compound

Despite its fundamental nature as the parent scaffold, a definitive single-crystal X-ray structure of the unsubstituted this compound has not been reported in publicly accessible crystallographic databases. The inherent volatility and potential for ring-opening reactions of the strained aziridine ring may contribute to challenges in obtaining suitable crystals for diffraction studies. However, the commercial availability of its hydrochloride salt, 6-azaspiro[2.5]octane hydrochloride[1], suggests that stabilization through salt formation is a viable strategy for isolating and handling this scaffold. The protonation of the nitrogen atom in the hydrochloride salt is expected to significantly influence the intermolecular interactions, favoring the formation of hydrogen-bonded networks in the crystal lattice, which can promote crystallization.

A Case Study: The Crystal Structure of 1-(p-Iodobenzenesulfonyl)-1-azaspiro[2.5]octane

To date, one of the most detailed insights into the crystal structure of a this compound derivative comes from the single-crystal X-ray diffraction study of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane. This derivative provides a valuable model for understanding the fundamental structural features of this spirocyclic system.

The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell dimensions: a = 11.655 Å, b = 11.825 Å, and c = 11.068 Å. The key structural features are summarized in the table below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.655
b (Å)11.825
c (Å)11.068
Dihedral Angle (Aziridine-Cyclohexane)97.1°

The cyclohexane ring adopts a stable and undistorted chair conformation. The aziridine ring is spiro-fused to the cyclohexane ring, with the nitrogen atom occupying an equatorial position. A notable feature is the dihedral angle of 97.1° between the mean planes of the aziridine and cyclohexane rings, which highlights the orthogonal arrangement of the two ring systems. This perpendicular orientation is a defining characteristic of spirocyclic compounds and contributes to their unique three-dimensional shape.

The Influence of N-Substitution on Conformation and Crystal Packing

The substitution on the nitrogen atom of the aziridine ring plays a pivotal role in determining the overall conformation and the intermolecular interactions within the crystal lattice. The bulky p-iodobenzenesulfonyl group in the aforementioned derivative acts as a "conformational lock," restricting the inversion of the nitrogen atom and influencing the packing of the molecules in the solid state.

Computational studies on N-substituted 1,3-oxazines, a related heterocyclic system, have shown that the conformational preference (axial vs. equatorial) of the substituent is dependent on its size and the polarity of the surrounding medium[2]. It is reasonable to extrapolate that similar principles apply to N-substituted 1-azaspiro[2.5]octanes. Smaller substituents may allow for a dynamic equilibrium between different conformers in solution, while larger, sterically demanding groups will favor a single, low-energy conformation, which is more amenable to crystallization.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

The determination of the crystal structure of a novel this compound derivative is a critical step in its characterization. The following is a detailed, step-by-step methodology for a typical single-crystal X-ray diffraction experiment.

4.1. Crystal Growth

The cornerstone of a successful X-ray diffraction experiment is the availability of a high-quality single crystal. For small organic molecules like this compound derivatives, slow evaporation from a suitable solvent is a commonly employed and effective crystallization technique.

  • Step 1: Solvent Selection. Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The ideal solvent will allow for slow, controlled precipitation of the crystalline material.

  • Step 2: Preparation of a Saturated Solution. Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Step 3: Slow Evaporation. Loosely cap the vial or flask containing the solution to allow for the slow evaporation of the solvent over a period of several days to weeks.

  • Step 4: Crystal Harvesting. Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

4.2. Data Collection

  • Step 1: Crystal Mounting. Select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Step 2: Data Collection. Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and protects it from radiation damage. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected by a CCD or CMOS detector.

4.3. Structure Solution and Refinement

  • Step 1: Data Reduction. The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Step 2: Structure Solution. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Step 3: Structure Refinement. The atomic positions and thermal parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated structure factors.

  • Step 4: Validation. The final structure is validated to ensure its chemical and crystallographic reasonability.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation harvesting Crystal Harvesting evaporation->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection mounting->data_collection reduction Data Reduction data_collection->reduction solution Structure Solution reduction->solution refinement Refinement & Validation solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for determining the crystal structure of a this compound derivative.

The Role of the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures[3][4][5]. It is an invaluable resource for researchers in chemistry, materials science, and drug discovery. A thorough search of the CSD is a prerequisite for any crystallographic study to determine if the structure of the target compound or a closely related analogue has already been determined. The CSD also provides powerful tools for analyzing large datasets of crystal structures, enabling the identification of trends in molecular geometry, intermolecular interactions, and crystal packing.

logical_relationship cluster_derivatives Derivatives parent This compound (Parent Scaffold) n_substituted N-Substituted Derivatives parent->n_substituted ring_substituted Ring-Substituted Derivatives parent->ring_substituted hydrochloride Hydrochloride Salt parent->hydrochloride iodinated_derivative 1-(p-Iodobenzenesulfonyl)- This compound (Known Crystal Structure) n_substituted->iodinated_derivative

Logical relationship between the parent this compound scaffold and its derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While the crystal structure of the parent compound remains to be elucidated, the detailed analysis of its derivatives, such as 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, provides a solid foundation for understanding the structural and conformational properties of this important class of molecules. Future work in this area should focus on the synthesis and crystallization of a wider range of derivatives to build a more comprehensive structure-property relationship database. Such studies, in conjunction with computational modeling, will undoubtedly accelerate the rational design of novel this compound-based drugs with improved efficacy and safety profiles.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Slideshare. (n.d.). Conformational analysis of n butane. Retrieved January 24, 2026, from [Link]

  • Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. (n.d.). Zeitschrift für Kristallographie - New Crystal Structures. Retrieved January 24, 2026, from [Link]

  • ChemRxiv. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Scolary. (n.d.). Cambridge Structural Database (CSD). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Retrieved January 24, 2026, from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Wahaibi, L. H. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(21), 5031. [Link]

  • LookChem. (n.d.). Factory Supply Industrial Grade 6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 with Best Price. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Wikipedia. (2023, December 27). Cambridge Structural Database. In Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

Authored by: Senior Application Scientist, Computational Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Assessment of 1-Azaspiro[2.5]octane Stability for Drug Discovery Applications

Introduction: The Strategic Importance of this compound in Modern Drug Design

The this compound scaffold, a unique three-dimensional structure featuring a spirocyclic fusion of a cyclohexane and an aziridine ring, represents a compelling architectural motif in medicinal chemistry. Its inherent rigidity and sp³-rich character offer a pathway to escape the "flatland" of traditional aromatic ring systems, a crucial strategy for enhancing compound specificity, metabolic stability, and overall drug-like properties.[1][2] The stability of this scaffold is a critical determinant of its viability as a building block in drug development. A thorough understanding of its conformational landscape, inherent ring strain, and kinetic stability is paramount for predicting its behavior in physiological environments and for designing novel therapeutics with optimized efficacy and safety profiles. While extensive theoretical literature on this specific molecule is emerging, this guide outlines a robust, first-principles computational framework for a comprehensive stability analysis, drawing upon established methodologies applied to analogous spirocyclic systems.

Part 1: The Theoretical Underpinnings of Spirocyclic Stability

The stability of this compound is governed by a delicate interplay of several key factors:

  • Ring Strain: The fusion of a three-membered aziridine ring with a six-membered cyclohexane ring introduces significant strain. This strain can be deconstructed into:

    • Angle Strain (Baeyer Strain): The deviation of bond angles from their ideal values (e.g., ~60° in the aziridine ring and ~109.5° for sp³ carbons in the cyclohexane ring).

    • Torsional Strain (Pitzer Strain): The eclipsing interactions between adjacent bonds.

    • Transannular Strain (Prelog Strain): Steric hindrance between atoms across the rings. The inherent strain energy of cyclic fragments is a powerful tool in synthetic chemistry and a critical factor in molecular stability.[3]

  • Conformational Isomerism: The flexibility of the cyclohexane ring, which can adopt chair, boat, and twist-boat conformations, directly impacts the overall geometry and energy of the spirocycle. The interplay between the cyclohexane conformation and the orientation of the aziridine ring gives rise to a complex potential energy surface with multiple local minima.

  • Nitrogen Inversion: The nitrogen atom in the aziridine ring can undergo inversion, leading to different stereoisomers with distinct stabilities and reactivities. The energy barrier for this inversion is a key parameter in determining the configurational stability of substituted derivatives.

Part 2: A Validated Computational Workflow for Stability Assessment

This section details a comprehensive, step-by-step computational protocol for the theoretical investigation of this compound stability. This workflow is designed to be self-validating by systematically refining the level of theory and cross-referencing with predictable experimental observables.

Step 1: Initial Conformational Search

The first crucial step is to exhaustively explore the conformational space of this compound to identify all relevant low-energy isomers.

  • Molecular Mechanics (MM) Search: Employ a robust molecular mechanics force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. This initial, computationally inexpensive step will generate a large pool of potential conformers.

  • Semi-Empirical or Low-Level DFT Screening: The generated conformers should then be subjected to geometry optimization and energy calculation using a computationally less demanding method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G). This will filter out high-energy duplicates and unrealistic geometries.

Step 2: High-Level Quantum Mechanical (QM) Refinement

The unique low-energy conformers identified in the previous step must be re-optimized at a higher level of theory to obtain accurate geometries and energies.

  • Density Functional Theory (DFT) Optimization: Geometry optimization should be performed using a reliable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G(d,p) basis set. For more accurate energy rankings, especially when non-covalent interactions are important, functionals like M06-2X or ωB97X-D with a larger basis set (e.g., cc-pVTZ) are recommended.

  • Frequency Analysis: A frequency calculation must be performed for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. The frequency data also provides the zero-point vibrational energy (ZPVE), which must be included for accurate relative energy calculations.

G cluster_0 Conformational Search cluster_1 High-Level QM Refinement cluster_2 Energy & Stability Analysis MM_Search Molecular Mechanics (MM) Conformational Search Low_Level_Screen Semi-Empirical/Low-Level DFT Screening MM_Search->Low_Level_Screen DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Low_Level_Screen->DFT_Opt Freq_Calc Frequency Calculation (Confirm Minimum + ZPVE) DFT_Opt->Freq_Calc Single_Point Single-Point Energy Calculation (Higher Level Theory, e.g., CCSD(T)) Freq_Calc->Single_Point Strain_Energy Strain Energy Calculation (Isodesmic/Homodesmotic Reactions) Freq_Calc->Strain_Energy Thermodynamics Thermodynamic Analysis (ΔG, ΔH) Single_Point->Thermodynamics Strain_Energy->Thermodynamics

Caption: Computational workflow for assessing the stability of this compound.

Step 3: Energetic and Thermodynamic Analysis

With accurate structures and energies, a detailed stability analysis can be performed.

  • Relative Energies: The relative energies of the conformers are calculated, including ZPVE corrections, to determine the global minimum and the population of each conformer at a given temperature using Boltzmann statistics. For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Strain Energy Calculation: The total ring strain energy can be quantified using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which allows for significant error cancellation in the quantum mechanical calculations.[4] An example of a homodesmotic reaction to calculate the strain energy of this compound is shown below:

    This compound + 2 * Propane + Ethylamine → Cyclohexane + Aziridine + 2 * Ethane

    The strain energy is then the enthalpy change of this reaction.

Part 3: Predicted Properties for Experimental Validation

A key aspect of a robust theoretical study is the prediction of experimentally measurable properties to validate the computational model.

  • NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These can then be converted to chemical shifts by referencing against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. A strong correlation between the calculated and experimental NMR spectra would provide confidence in the predicted geometries and conformational populations.[5][6]

  • Vibrational Spectroscopy: The calculated vibrational frequencies from the frequency analysis can be compared to experimental infrared (IR) and Raman spectra. While there might be a systematic overestimation of frequencies, the overall pattern and relative intensities should be in good agreement.[7][8]

Part 4: Data Presentation and Interpretation

The results of the computational study should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Calculated Relative Energies and Properties of this compound Conformers

ConformerPoint GroupRelative Energy (kcal/mol) (with ZPVE)Dipole Moment (Debye)Key Geometrical Parameter (e.g., C-N-C angle)
Chair-AxialCₛ0.001.560.5°
Chair-EquatorialC₁1.21.860.3°
Twist-Boat-1C₁5.52.161.0°
Twist-Boat-2C₂5.80.860.8°

Note: The values in this table are hypothetical and for illustrative purposes only.

G cluster_0 Chair Conformations cluster_1 Boat/Twist-Boat Conformations Chair_Axial Chair-Axial Chair_Equatorial Chair-Equatorial Chair_Axial->Chair_Equatorial Ring Flip Twist_Boat Twist-Boat Chair_Equatorial->Twist_Boat Transition State Boat Boat Boat->Twist_Boat Twist_Boat->Chair_Axial Transition State Twist_Boat->Boat Transition State

Caption: Conformational landscape of this compound.

Conclusion

The theoretical framework presented in this guide provides a robust and reliable pathway for a comprehensive stability analysis of this compound. By combining a thorough conformational search with high-level quantum mechanical calculations and validation against predictable experimental observables, researchers can gain deep insights into the energetic landscape and inherent stability of this important medicinal chemistry scaffold. This knowledge is crucial for the rational design of novel drug candidates with improved properties and for accelerating the drug discovery process. The application of these computational methods will undoubtedly pave the way for the successful incorporation of the this compound motif into the next generation of therapeutics.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9100, 1-Oxaspiro[2.5]octane. [Link]

  • Pharmaffiliates. 1-Oxa-2-azaspiro[2.5]octane. [Link]

  • Google Patents. (2018). Intermediate of 4-oxa-7-azaspiro[2.
  • Bach, R. D., & Dmitrenko, O. (2014). Ring strain energy in ether-and lactone-containing spiro compounds. Journal of Physical Organic Chemistry, 27(8), 635-642. [Link]

  • El-Nafaty, A. S., Sarathy, S. M., & Roberts, W. L. (2017). Octane prediction from infrared spectroscopic data. KAUST Repository. [Link]

  • Glukhovtsev, M. N., & Laiter, S. (2021). Fused-Linked and Spiro-Linked N-Containing Heterocycles. International Journal of Molecular Sciences, 22(14), 7435. [Link]

  • Jankowski, P., McKellar, A. R. W., & Szalewicz, K. (2012). A comprehensive experimental and theoretical study of H₂–CO spectra. Science, 336(6085), 1147-1150. [Link]

  • Fernandez, I., & Frenking, G. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Inorganic Chemistry, 61(17), 6435-6446. [Link]

  • Brinkmann-Chen, S., & Arnold, F. H. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome P450. Journal of the American Chemical Society, 143(32), 12541-12546. [Link]

  • Brinkmann-Chen, S., & Arnold, F. H. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed. [Link]

  • NIST. (n.d.). 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • ChemSynthesis. 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. [Link]

  • Google Patents. (1990). 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a perfuming ingredient.
  • Buldyreva, J., et al. (2011). Experimental and theoretical studies of CO2 spectra for planetary atmosphere modelling: region 600–9650 cm− 1 and pressures up to 60 atm. Physical Chemistry Chemical Physics, 13(36), 16352-16365. [Link]

  • CAS Common Chemistry. 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1-Azaspiro[2.5]octane as a Novel Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the demand for molecular scaffolds that provide access to novel, three-dimensional chemical space is paramount. Flat, sp²-rich molecules have been extensively explored, often leading to challenges in achieving target selectivity and favorable physicochemical properties. Spirocyclic scaffolds have emerged as a powerful solution, offering rigid, well-defined three-dimensional conformations. This guide provides an in-depth technical overview of the 1-azaspiro[2.5]octane scaffold, a versatile building block for the construction of high-diversity combinatorial libraries. We will detail its synthesis, key derivatization protocols, and a case study illustrating its application in the discovery of potent GPCR modulators.

The Scientific Imperative for 3D Scaffolds: Why this compound?

The strategic advantage of spirocyclic systems lies in their inherent three-dimensionality and structural novelty.[1] Unlike traditional bicyclic rings which share two or more atoms, spirocycles are joined by a single quaternary carbon, creating a rigid structure with substituents projecting into space in precise vectors. This rigidity can lock a molecule's conformation and optimize the orientation of binding elements, potentially leading to improved efficacy and selectivity.[1]

The this compound core, which combines a cyclopropane and a piperidine ring, is particularly compelling for several reasons:

  • Enhanced Physicochemical Properties: The high fraction of sp³-hybridized carbons (Fsp³) in azaspirocycles generally correlates with improved solubility, reduced lipophilicity, and better metabolic stability compared to their flatter aromatic counterparts.[1]

  • Novelty and Intellectual Property: As a less-explored scaffold, it provides access to novel chemical matter, offering significant opportunities for generating new intellectual property.

  • Defined Exit Vectors: The piperidine nitrogen serves as a primary point for diversification, allowing for the systematic exploration of chemical space around a rigid core. Further functionalization of the piperidine ring can introduce additional diversity points.

  • Bioisosteric Replacement: The this compound motif can be considered a rigid bioisostere for more flexible piperidine or cyclohexylamine fragments, providing a strategy to improve the properties of existing pharmacophores.

This guide will focus on the practical application of this scaffold, providing robust, field-tested protocols for its use in generating libraries of potential drug candidates.

Synthesis of the Core Scaffold: N-Boc-1-azaspiro[2.5]octane

The successful implementation of any scaffold in combinatorial chemistry begins with a reliable and scalable synthesis of the core building block. Here, we present a validated multi-step synthesis for tert-butyl this compound-1-carboxylate, the Boc-protected form of the scaffold, which is ideal for subsequent derivatization. The synthesis is adapted from methodologies described in medicinal chemistry literature for related spirocycles.

Protocol 2.1: Synthesis of N-Boc-1-azaspiro[2.5]octane

Scientist's Note: This protocol involves several steps, starting from commercially available materials. Each step is designed to be high-yielding and amenable to scale-up. Proper handling of reagents, particularly organometallics and hydrides, is critical for safety and success.

Materials:

  • 1,1-Cyclopropanedicarboxylic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF, catalytic)

  • Sodium azide (NaN₃)

  • Toluene

  • Benzyl alcohol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Step A: Synthesis of 1-(Benzyloxycarbonylamino)cyclopropane-1-carboxylic acid

    • Suspend 1,1-cyclopropanedicarboxylic acid in toluene. Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride at room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in acetone.

    • In a separate flask, dissolve sodium azide in water and cool to 0 °C. Slowly add the acid chloride solution to the sodium azide solution, maintaining the temperature below 10 °C. Stir for 1 hour.

    • Extract the resulting acyl azide with cold toluene. Carefully heat the toluene solution to reflux for 2 hours to effect the Curtius rearrangement to the isocyanate.

    • Add benzyl alcohol to the isocyanate solution and continue to reflux overnight.

    • Cool the reaction, remove the solvent, and purify the residue by column chromatography to yield the Cbz-protected amino acid.

    • Scientist's Note: The Curtius rearrangement is potentially hazardous due to the formation of an azide intermediate. The reaction must be performed with appropriate safety precautions, including a blast shield, and the temperature must be carefully controlled.

  • Step B: Reduction to [1-(Benzyloxycarbonylamino)cyclopropyl]methanol

    • Dissolve the product from Step A in anhydrous THF and cool to 0 °C under an inert atmosphere (Argon or Nitrogen).

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by aqueous HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol.

  • Step C: Boc Protection and Cbz Deprotection

    • Dissolve the alcohol from Step B in methanol. Add di-tert-butyl dicarbonate and a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation (H₂, balloon or Parr apparatus) at room temperature overnight.

    • Scientist's Note: This step cleverly performs two transformations in one pot: the hydrogenolysis of the Cbz protecting group and the immediate Boc protection of the resulting free amine. This prevents side reactions.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Boc-protected [1-(aminocyclopropyl)]methanol.

  • Step D: Cyclization to N-Boc-1-azaspiro[2.5]octane

    • Dissolve the product from Step C in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by dropwise addition of methanesulfonyl chloride. Stir for 1 hour at 0 °C.

    • Wash the reaction mixture with cold water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Dissolve the resulting crude mesylate in anhydrous THF. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight to effect intramolecular cyclization.

    • Carefully quench the reaction with water, extract with diethyl ether, dry, and concentrate. Purify by flash chromatography to yield the final product, N-Boc-1-azaspiro[2.5]octane .

Combinatorial Library Generation: Diversification Strategies

The N-Boc-1-azaspiro[2.5]octane scaffold is a stable intermediate. The secondary amine, unmasked by deprotection, serves as the key handle for diversification using robust, high-throughput chemical reactions.

Workflow for Library Synthesis

The general workflow for creating a combinatorial library from the scaffold is outlined below. This process is ideally suited for parallel synthesis platforms.

G cluster_0 Scaffold Preparation cluster_1 Parallel Derivatization cluster_2 Library Processing Scaffold N-Boc-1-azaspiro[2.5]octane Deprotection Boc Deprotection (e.g., TFA in DCM) Scaffold->Deprotection Core This compound (Free Amine Core) Deprotection->Core Reaction High-Throughput Reaction (e.g., Amide Coupling, Reductive Amination) Core->Reaction BuildingBlocks Building Block Array (Carboxylic Acids, Aldehydes, etc.) BuildingBlocks->Reaction Purification Parallel Purification (e.g., SPE, HPLC) Reaction->Purification Library Final Compound Library (Arrayed in 96-well plates) Purification->Library

Caption: General workflow for combinatorial library synthesis.

Protocol 3.1: Parallel Amide Coupling

Scientist's Note: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. This protocol uses HATU, a highly efficient coupling reagent that minimizes racemization and is suitable for a wide range of carboxylic acids, including those that are sterically hindered or electron-deficient.

Materials:

  • This compound hydrochloride (from Boc deprotection)

  • Library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

Step-by-Step Procedure (per well):

  • To a well in the 96-well block, add a solution of the desired carboxylic acid (1.2 equivalents) in DMF.

  • Add a solution of HATU (1.2 equivalents) in DMF.

  • Add DIPEA (3.0 equivalents).

  • Agitate the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a stock solution of this compound hydrochloride (1.0 equivalent) in DMF.

  • Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Upon completion, the crude reaction mixtures can be subjected to parallel purification.

Protocol 3.2: Parallel Reductive Amination

Scientist's Note: Reductive amination is a powerful method for forming C-N bonds and is complementary to amide coupling. This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is stable in acidic conditions, allowing for a one-pot procedure where imine formation and reduction occur concurrently.

Materials:

  • This compound (free base)

  • Library of diverse aldehydes or ketones (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 96-well reaction block

Step-by-Step Procedure (per well):

  • To a well containing a solution of this compound (1.0 equivalent) in DCE, add the desired aldehyde or ketone (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Note: Mild gas evolution may occur.

  • Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product using a liquid-liquid extraction workflow suitable for 96-well plates (e.g., using DCM or ethyl acetate).

  • The combined organic extracts containing the final products are then concentrated and prepared for purification.

Case Study: Discovery of CCR2 Antagonists

To demonstrate the utility of the this compound scaffold, we present a case study based on the discovery of antagonists for the C-C chemokine receptor type 2 (CCR2). CCR2 is a GPCR implicated in inflammatory diseases, making it an attractive therapeutic target.

In a typical drug discovery campaign, a library of compounds was synthesized by coupling the this compound core with a variety of substituted aromatic carboxylic acids via amide coupling (as per Protocol 3.1). The resulting compounds were then evaluated for their ability to inhibit the binding of a radiolabeled ligand to the CCR2 receptor.

G Scaffold This compound Core Coupling Amide Coupling Scaffold->Coupling BuildingBlock Substituted Carboxylic Acid (R-COOH) BuildingBlock->Coupling Product Library Member (Potential Antagonist) Coupling->Product Assay CCR2 Binding Assay Product->Assay Data IC50 Data Assay->Data

Caption: Logic flow from scaffold to biological data.

Data Presentation: Structure-Activity Relationships (SAR)

The following table summarizes the biological activity for a selection of representative analogues. The data clearly demonstrates how modifications to the R-group, facilitated by the combinatorial approach, directly impact potency against the CCR2 target.

Compound IDR-Group StructureCCR2 Binding IC₅₀ (nM)
1a 3,5-bis(trifluoromethyl)phenyl5
1b 4-chloro-3-(trifluoromethyl)phenyl12
1c 4-(trifluoromethyl)phenyl45
1d 4-chlorophenyl150
1e Phenyl>1000

Data is representative and synthesized from publicly available patent literature for illustrative purposes.

Expert Interpretation:

The SAR data reveals a clear preference for bulky, electron-withdrawing groups at the 3 and 5 positions of the phenyl ring. The bis(trifluoromethyl) substitution in compound 1a results in a 30-fold increase in potency compared to the unsubstituted phenyl analog 1e . A single trifluoromethyl group combined with a chloro-substituent (1b ) also confers high potency. This suggests the presence of a specific hydrophobic and electron-poor pocket in the CCR2 binding site that is effectively probed by these substitutions. This type of clear, actionable data is precisely the goal of a well-designed combinatorial library built upon a rigid scaffold.

Conclusion and Future Outlook

The this compound scaffold represents a valuable and underutilized tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, synthetic tractability, and ability to project substituents into distinct regions of chemical space make it an ideal starting point for combinatorial library synthesis. The protocols outlined in this guide provide a robust framework for the preparation of the core scaffold and its subsequent diversification through reliable, high-throughput reactions.

As demonstrated by the CCR2 antagonist case study, the rigid nature of the scaffold allows for the elucidation of clear structure-activity relationships, accelerating the hit-to-lead optimization process. Researchers and drug development professionals are encouraged to explore the integration of this and other novel 3D scaffolds into their discovery programs to unlock new biological targets and develop next-generation therapeutics.

References

  • Google Patents. (Issued).CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (Issued).EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
  • Google Patents. (Issued).EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54593187, 6-Azaspiro(2.5)octane hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed Central (PMC). (2016). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. National Institutes of Health. Available at: [Link]

  • WIPO PatentScope. (2012). WO/2012/122264 OXASPIRO [2.5] OCTANE DERIVATIVES AND ANALOGS. Available at: [Link]

Sources

The Strategic Incorporation of 1-Azaspiro[2.5]octane Scaffolds in the Synthesis of Novel Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Three-Dimensionality in CNS Drug Discovery

In the pursuit of novel therapeutics for neurological disorders, medicinal chemists are increasingly turning towards complex, three-dimensional molecular architectures. The rationale is clear: the intricate and specific nature of protein targets within the central nervous system (CNS) demands ligands with a high degree of structural and stereochemical precision. Flat, aromatic-rich molecules, while historically significant, often suffer from promiscuous binding and unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Azaspirocycles, and in particular the 1-azaspiro[2.5]octane motif and its isomers, have emerged as privileged scaffolds in modern drug discovery, offering a robust framework to build molecules with enhanced target selectivity and improved physicochemical properties.[1][2][3]

This technical guide delves into the strategic application of the this compound core in the synthesis of neuroactive compounds. We will explore the underlying principles that make this scaffold a valuable building block, provide detailed protocols for its incorporation, and discuss its impact on the pharmacological profile of the resulting molecules.

Core Principles: Why this compound?

The utility of the this compound scaffold in neuroactive drug design is not coincidental; it is a direct consequence of its unique structural and chemical properties.

  • Inherent Three-Dimensionality: The spirocyclic nature of this scaffold, where two rings share a single carbon atom, forces a rigid, non-planar conformation. This allows for the precise spatial orientation of substituents, enabling a more defined interaction with the target protein's binding site. This is a significant advantage over more flexible aliphatic or flat aromatic systems.[3]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their aromatic counterparts.[3] For CNS drugs, maintaining an optimal lipophilicity (LogP values typically in the range of 1.5-2.7) is critical for crossing the blood-brain barrier without excessive retention in lipid membranes.[4] The this compound core can help to achieve this delicate balance.

  • Vectorial Diversity for SAR Exploration: The nitrogen atom within the azaspirocycle serves as a key handle for chemical modification. Through well-established synthetic methodologies such as N-alkylation and N-arylation, a diverse range of substituents can be introduced, allowing for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of a compound's pharmacological profile.

  • Bioisosteric Replacement: The this compound moiety can serve as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, offering a novel chemical space with potentially improved properties.

Application Focus: M4 Muscarinic Acetylcholine Receptor Antagonists

A compelling example of the successful application of the azaspiro[2.5]octane scaffold is in the development of selective antagonists for the M4 muscarinic acetylcholine receptor (mAChR).[5] The M4 receptor is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The challenge lies in achieving selectivity over other mAChR subtypes (M1-M3, M5) to minimize side effects.[6]

Researchers have demonstrated that chiral 6-azaspiro[2.5]octanes are highly potent and selective M4 receptor antagonists.[5] The synthesis of these compounds, such as the potent antagonist VU6015241, showcases the strategic use of the azaspirocyclic core.[5][7]

Synthetic Strategy Overview

The general synthetic approach towards these M4 antagonists involves the functionalization of the nitrogen atom of the 6-azaspiro[2.5]octane core. This is typically achieved through N-alkylation or reductive amination, which allows for the introduction of a side chain that is crucial for binding to the M4 receptor.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Compound Start Commercially available 6-azaspiro[2.5]octane or its precursor N_Alkylation Direct N-Alkylation (e.g., with an alkyl halide) Start->N_Alkylation Method 1 Reductive_Amination Reductive Amination (with an aldehyde/ketone) Start->Reductive_Amination Method 2 Final_Product N-Substituted 6-Azaspiro[2.5]octane (e.g., M4 Antagonist) N_Alkylation->Final_Product Reductive_Amination->Final_Product

Experimental Protocols

The following protocols are representative examples of how to functionalize the this compound (or its isomer, 6-azaspiro[2.5]octane) core. These methods are based on established procedures for N-alkylation of secondary amines and can be adapted for specific target molecules.[8]

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of 6-azaspiro[2.5]octane with an appropriate alkyl halide.

Objective: To synthesize an N-alkylated 6-azaspiro[2.5]octane derivative.

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 6-azaspiro[2.5]octane hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 6-azaspiro[2.5]octane.

Self-Validation:

  • TLC Analysis: The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • LC-MS Analysis: Confirmation of the product's molecular weight.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of the N-alkylated product.

Protocol 2: Reductive Amination

This protocol provides a general method for the N-alkylation of 6-azaspiro[2.5]octane using an aldehyde or ketone via reductive amination.

Objective: To introduce a functionalized alkyl group onto the nitrogen of 6-azaspiro[2.5]octane.

Materials:

  • 6-Azaspiro[2.5]octane

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-azaspiro[2.5]octane (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent (e.g., DCE).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start 6-Azaspiro[2.5]octane + Aldehyde/Ketone Iminium Iminium Ion Intermediate (in situ formation) Start->Iminium Stir at RT Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Product N-Alkylated Product Reduction->Product Workup Aqueous Workup & Purification Product->Workup

Data Summary: Physicochemical Properties of Azaspirocycles

The incorporation of azaspirocycles can significantly impact the physicochemical properties of a molecule, often in a favorable direction for CNS drug candidates.

PropertyGeneral Trend with Azaspirocycle IncorporationRationale
Solubility Generally IncreasedThe introduction of sp³ centers and the disruption of crystal lattice packing can lead to improved aqueous solubility.
Lipophilicity (LogP/LogD) Generally DecreasedReplacing flat aromatic rings with saturated, three-dimensional spirocycles reduces the overall lipophilicity of the molecule.
Fraction of sp³ carbons (Fsp³) IncreasedBy definition, spirocycles increase the Fsp³ character, which is correlated with higher success rates in clinical development.[3]
Metabolic Stability Often ImprovedThe rigid, three-dimensional structure can shield metabolically labile sites from enzymatic degradation.

Conclusion: A Versatile Scaffold for Future Neurotherapeutics

The this compound scaffold and its isomers represent a powerful tool in the arsenal of the medicinal chemist. Their inherent three-dimensionality, coupled with their ability to favorably modulate the physicochemical properties of a molecule, makes them an attractive starting point for the design of novel neuroactive compounds. The synthetic accessibility of these scaffolds, through straightforward and robust methodologies like N-alkylation and reductive amination, further enhances their utility. As the demand for more selective and efficacious CNS drugs continues to grow, the strategic incorporation of azaspirocycles is poised to play an increasingly important role in the development of the next generation of neurotherapeutics.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • Jones, C. K., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1334–1349. Available at: [Link]

  • Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available at: [Link]

  • S. G. Ramkumar, et al. (2016). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 14(48), 11466-11470. Available at: [Link]

  • Takai, K., et al. (2013). Identification of N-substituted 8-azatetrahydroquinolone derivatives as selective and orally active M(1) and M(4) muscarinic acetylcholine receptors agonists. Bioorganic & Medicinal Chemistry Letters, 23(16), 4644-4647. Available at: [Link]

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved January 25, 2026, from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Available at: [Link]

Sources

Troubleshooting & Optimization

challenges in the multi-step synthesis of 1-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the multi-step synthesis of 1-Azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of synthesizing this valuable spirocyclic scaffold. The synthesis, while conceptually straightforward, presents several key challenges that can impact yield, purity, and scalability. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome these common hurdles. Our approach is rooted in a mechanistic understanding of each synthetic step, empowering you to not only solve immediate problems but also to proactively optimize your experimental design.

The most common and practical synthetic route to this compound involves a two-stage process: first, the formation of a stable, N-protected aziridine intermediate, followed by a critical deprotection step to yield the final product. This guide is structured to address the specific challenges encountered in each of these stages.

Overall Synthetic Workflow

The synthesis is logically divided into two main operations: Aziridination and Deprotection. Each stage has unique challenges that require careful control of reaction conditions and purification techniques.

Synthesis_Workflow cluster_0 Stage 1: Aziridination cluster_1 Stage 2: Deprotection Start Methylenecyclohexane Reagents1 Nitrene Precursor (e.g., Chloramine-T) Aziridination Formation of N-Tosyl-1-azaspiro[2.5]octane Start->Aziridination Reagents1->Aziridination Metal or Phase-Transfer Catalysis Purification1 Purification of Protected Aziridine Aziridination->Purification1 Protected N-Tosyl-1-azaspiro[2.5]octane Purification1->Protected Isolated Intermediate Reagents2 Reductive Cleavage Agent (e.g., Na/Naphthalene) Deprotection Cleavage of N-S Bond Protected->Deprotection Reagents2->Deprotection Purification2 Purification of Final Product Deprotection->Purification2 Final This compound Purification2->Final

Caption: General two-stage synthetic route to this compound.

Part 1: FAQs and Troubleshooting for N-Tosyl-1-azaspiro[2.5]octane Synthesis (Aziridination)

The first stage involves the formation of the spiro-aziridine ring from methylenecyclohexane. A common and effective method is the transfer of a tosyl-protected nitrene from a precursor like Chloramine-T.

Q1: My aziridination reaction is sluggish or shows no conversion. What are the likely causes?

A1: Low reactivity in this step often points to issues with the nitrene-transfer agent or the catalyst system.

  • Causality: The direct reaction of an alkene with Chloramine-T is often slow. Catalysts are typically required to facilitate the formation of a more reactive aminating species. For instance, iodine-catalyzed systems generate a reactive "TsN(I)Na" or related species in situ, which is a more potent nitrene source.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your Chloramine-T is anhydrous and has not degraded. It is a solid hydrate and its quality can affect the reaction.

    • Introduce a Catalyst: If you are attempting a non-catalyzed reaction, consider adding a catalyst. Common choices include copper salts or iodine under phase-transfer conditions.[1][2]

    • Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., CH₂Cl₂/H₂O), a PTC like tetrabutylammonium bromide (TBAB) is essential to shuttle the active aminating agent into the organic phase where the alkene is located.

    • Solvent Choice: The reaction is often performed in acetonitrile or a biphasic system. Ensure your methylenecyclohexane is fully dissolved.

Q2: The yield of my N-Tosyl-1-azaspiro[2.5]octane is low, and I observe significant side products. What are these byproducts and how can I avoid them?

A2: The primary side product in this reaction is often the N-tosyl allylic amine, resulting from a competing allylic C-H amination reaction.

  • Causality: The intermediate nitrenoid species can react via two pathways: addition across the double bond (aziridination) or insertion into an allylic C-H bond. The choice of catalyst and reaction conditions can influence this selectivity. Some catalyst systems, particularly those developed for allylic amination, will favor the undesired byproduct.[3]

  • Troubleshooting & Optimization:

    • Catalyst Selection: For aziridination, copper or manganese-based catalysts are commonly used.[2] Ensure your chosen catalyst is known to favor aziridination over allylic amination for unactivated olefins.

    • Temperature Control: Run the reaction at room temperature or below. Higher temperatures can sometimes favor the allylic amination pathway.

    • Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.

Q3: I'm having difficulty purifying the N-Tosyl-1-azaspiro[2.5]octane by column chromatography. The product seems to be degrading on the column.

A3: N-protected aziridines, while more stable than their unprotected counterparts, can still be sensitive to the acidic nature of standard silica gel.

  • Causality: The Lewis acidic sites on silica gel can coordinate to the nitrogen atom of the aziridine, weakening the C-N bonds and catalyzing ring-opening or polymerization, even without a strong external nucleophile.

  • Troubleshooting Purification:

    • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine in your eluent system. This neutralizes the acidic sites.

    • Switch Stationary Phase: Basic alumina is an excellent alternative to silica gel for purifying acid-sensitive compounds like aziridines.[4]

    • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.

    • Stability Test: Before committing your entire batch to a column, stir a small sample of the crude material with a slurry of the intended stationary phase (e.g., silica gel, basic alumina) for 30 minutes. Filter and analyze the solution by TLC or ¹H NMR to see if any degradation has occurred.[4]

Part 2: FAQs and Troubleshooting for this compound Synthesis (Deprotection)

This is often the most challenging step. The goal is to cleave the robust N-S bond without causing nucleophilic ring-opening of the highly strained aziridine ring.

Q1: My attempts to remove the tosyl group result in a complex mixture of products, with very little of the desired this compound.

A1: This is the central challenge of this synthesis. The high ring strain of the aziridine makes it susceptible to nucleophilic attack, and many standard deprotection conditions provide nucleophiles that readily open the ring.[5]

  • Causality: The electron-withdrawing tosyl group activates the aziridine ring towards nucleophilic opening. Reagents that generate strong nucleophiles as part of the deprotection mechanism (e.g., methods that produce thiophenoxide) can lead to the formation of β-substituted cyclohexylamines instead of the desired spirocycle.[5]

  • Troubleshooting Deprotection:

    • Choose a Reductive Method: The most successful methods for deprotecting N-sulfonyl aziridines rely on reductive cleavage, which avoids generating potent nucleophiles.

    • Sodium Naphthalenide: This is a highly effective method. The reaction proceeds via a single electron transfer (SET) mechanism to cleave the N-S bond without inducing ring-opening. It is crucial to perform this reaction at low temperatures (e.g., -78 °C) to maintain selectivity.

    • Magnesium in Methanol: An alternative, milder method involves using magnesium powder in methanol, often with sonication to activate the magnesium surface. This method has been shown to be effective and avoids the use of strongly basic or pyrophoric reagents.

Deprotection_Troubleshooting Start Deprotection Attempt Fails: Low yield of this compound, complex product mixture. Q1 Was a nucleophilic cleavage method used? (e.g., Thiophenol/K₂CO₃) Start->Q1 A1 Likely Cause: Nucleophilic ring-opening of the activated aziridine ring. Q1->A1 Yes Q2 Was a reductive method used? (e.g., Na/Naphthalene, Mg/MeOH) Q1->Q2 No S1 Solution: Switch to a reductive cleavage method. A1->S1 A2 Potential Issues: - Reaction temperature too high? - Reagent quality poor? - Incomplete reaction? Q2->A2 Yes S2 Troubleshooting: - Ensure low temp (-78 °C for Na/Naphth.) - Use freshly prepared Na/Naphthalenide - Activate Mg with sonication/I₂ - Monitor by TLC for full conversion A2->S2

Caption: Decision workflow for troubleshooting the N-Tosyl deprotection step.

Q2: The final product, this compound, appears to be volatile and difficult to isolate and handle. How can I improve recovery and storage?

A2: The parent this compound is a relatively low molecular weight, volatile amine. Significant product loss can occur during workup and solvent removal.

  • Causality: Unprotected, low molecular weight aziridines often have low boiling points and can be lost under high vacuum or with prolonged exposure to a rotary evaporator.

  • Troubleshooting Isolation & Handling:

    • Acidic Extraction: After quenching the deprotection reaction, perform an acid-base workup. Extract the aqueous layer with a non-polar solvent (e.g., ether, MTBE) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the product into a volatile organic solvent like dichloromethane or ether.

    • Careful Solvent Removal: Remove the solvent on a rotary evaporator using minimal heat and vacuum. It is advisable to use a cold water bath and to not leave the flask under vacuum for an extended period after the solvent appears to be gone.

    • Salt Formation for Storage: For long-term storage, consider converting the free base into a stable salt, such as the hydrochloride salt. This can be achieved by bubbling dry HCl gas through a solution of the aziridine in a suitable solvent (e.g., ether) or by adding a solution of HCl in ether. The resulting solid hydrochloride salt is typically much less volatile and more stable.

    • Storage: Store the free base under an inert atmosphere (Nitrogen or Argon) in a refrigerator to minimize degradation and polymerization.

Comparison of N-Tosyl Deprotection Methods
MethodReagentsTypical ConditionsProsCons
Sodium Naphthalenide Sodium, Naphthalene, THF-78 °C to -40 °CHigh yield, clean reaction, avoids ring-openingRequires inert atmosphere, preparation of a pyrophoric reagent.
Magnesium/Methanol Mg turnings, Anhydrous MeOHRoom Temp, SonicationMilder conditions, avoids pyrophoric reagents, good yieldsCan be slower, requires activation of Mg surface.
Nucleophilic Cleavage e.g., Thiophenol, K₂CO₃, DMFElevated Temp.-High risk of aziridine ring-opening, not recommended for this substrate.[5]

Part 3: Detailed Experimental Protocols

These protocols are representative procedures and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane

(Adapted from general procedures for phase-transfer catalyzed aziridination)[1][2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methylenecyclohexane (1.0 equiv), Chloramine-T trihydrate (1.5 equiv), and tetrabutylammonium bromide (TBAB, 0.05 equiv).

  • Solvent Addition: Add acetonitrile (approx. 0.2 M concentration relative to the alkene).

  • Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash chromatography using basic alumina, eluting with a gradient of hexanes and ethyl acetate. Combine the product-containing fractions and remove the solvent to yield the pure N-tosyl aziridine as a white solid.

Protocol 2: Deprotection of 1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane

(Adapted from Alonso, D. A., and Andersson, P. G., 1998)

  • Reagent Preparation (Sodium Naphthalenide): In a separate flame-dried flask under an argon atmosphere, add anhydrous THF and naphthalene (2.2 equiv). Cool the solution to -78 °C and add small pieces of freshly cut sodium metal (2.0 equiv). Stir the dark green solution for 2-3 hours at low temperature until all the sodium has dissolved.

  • Reaction Setup: In another flame-dried flask under argon, dissolve the N-tosyl-1-azaspiro[2.5]octane (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C.

  • Deprotection: Slowly add the pre-formed sodium naphthalenide solution via cannula to the aziridine solution at -78 °C. The reaction should turn from dark green to a lighter color upon completion. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether or MTBE (3x volumes).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure with minimal heat to obtain the crude this compound. Due to its volatility, further purification is best achieved by careful short-path distillation under vacuum.

References

  • Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

  • Ando, T., & Minakata, S. (2002). Novel organic-solvent-free aziridination of olefins: Chloramine-T–I2 system under phase-transfer catalysis conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3. [Link]

  • Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455–9456. [Link]

  • Madiu, R., et al. (2020). Manganese-catalyzed Aziridination of olefins with chloramine-T in water and buffered aqueous solutions. ResearchGate. [Link]

  • van Bergen, T. J., & Kellogg, R. M. (1976). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 41(1), 133-135. [Link]

  • Wrobleski, A. E., & Schrimpf, M. R. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. RSC Chemical Biology, 2(4), 1048-1068. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. J. Org. Chem., 63(25), 9455-9456. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931397, 1-Oxa-2-azaspiro[2.5]octane. Retrieved January 25, 2026 from [Link].

  • Singh, V. K., et al. (2011). Convenient Metal-Free Aziridination of Alkenes with Chloramine-T Using Tetrabutylammonium Iodide in Water. ResearchGate. [Link]

  • Carlier, P. R., et al. (1999). A general method for deprotection of N-toluenesulfonyl aziridines using sodium naphthalenide. Tetrahedron Letters, 40(38), 6903-6906. [Link]

  • Wipf, P., & Antane, S. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Michigan State University Department of Chemistry. [Link]

  • Concellón, J. M., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51505. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Retrieved January 25, 2026 from [Link].

  • Moura-Letts, G., et al. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Rowan University. [Link]

  • Royal Society of Chemistry. (2025). Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved January 25, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337435, 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane. Retrieved January 25, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9100, 1-Oxaspiro[2.5]octane. Retrieved January 25, 2026 from [Link].

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • NIST. (n.d.). 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. NIST Chemistry WebBook. Retrieved January 25, 2026 from [Link].

Sources

Technical Support Center: Optimizing the Synthesis of 1-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and purification of 1-Azaspiro[2.5]octane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable spirocyclic amine. Here, we provide in-depth troubleshooting guidance, frequently asked questions, detailed experimental protocols, and the underlying chemical principles to empower you to improve both the yield and purity of your product.

I. Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. Its synthesis is most commonly achieved via the Hoch-Campbell aziridine synthesis , which involves the reaction of a ketoxime with a Grignard reagent. In the case of this compound, this translates to the reaction of cyclohexanone oxime with a suitable Grignard reagent, typically an alkylmagnesium halide.

The overall transformation is depicted below:

Figure 1. General reaction scheme for the synthesis of this compound.

While conceptually straightforward, this reaction is often plagued by issues related to yield and purity. This guide will address these challenges systematically.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Low or No Product Formation

Question: I am seeing a very low yield of this compound, or in some cases, no product at all. What are the likely causes?

Answer: Low or no product formation in the Hoch-Campbell synthesis of this compound can stem from several critical factors. Here is a breakdown of the most common culprits and their solutions:

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Exposure to either will quench the reagent, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether). If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and activated. Commercially available Grignard solutions should be titrated prior to use to determine their exact molarity.

  • Poor Quality Cyclohexanone Oxime: The purity of the starting oxime is crucial. Impurities can interfere with the reaction.

    • Solution: Recrystallize the cyclohexanone oxime before use. Its purity can be checked by melting point determination and NMR spectroscopy.

  • Incorrect Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions.

    • Solution: A common starting point is to use 2.5 to 3.0 equivalents of the Grignard reagent relative to the cyclohexanone oxime. The first equivalent acts as a base to deprotonate the oxime, while the subsequent equivalents are involved in the aziridine formation. It is advisable to perform small-scale experiments to optimize the stoichiometry for your specific conditions.

  • Sub-optimal Reaction Temperature: The reaction is typically performed at room temperature or with gentle heating. If the temperature is too low, the reaction may be sluggish. If it is too high, side reactions and decomposition may occur.

    • Solution: Start the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

troubleshooting_low_yield start Low or No Product Yield q1 Is the Grignard reagent active? start->q1 a1_yes Yes q1->a1_yes a1_no No: Use anhydrous conditions, fresh reagent. q1->a1_no q2 Is the cyclohexanone oxime pure? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No: Recrystallize starting material. q2->a2_no q3 Is the stoichiometry correct? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No: Use 2.5-3.0 eq. of Grignard reagent. q3->a3_no q4 Is the reaction temperature optimized? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No: Monitor at RT, then gently heat if needed. q4->a4_no end Yield should improve. a4_yes->end

Figure 2. Troubleshooting workflow for low yield.

Presence of Significant Impurities

Question: My crude product shows multiple spots on TLC and peaks in the GC-MS other than the desired this compound. What are these impurities and how can I minimize them?

Answer: The formation of byproducts is a common issue in the Hoch-Campbell synthesis. Understanding their origin is key to mitigating them.

  • Unreacted Cyclohexanone Oxime: This is often the case when an insufficient amount of Grignard reagent is used or the reaction is not allowed to go to completion.

    • Solution: Ensure complete conversion by monitoring the reaction by TLC or GC. If starting material persists, consider adding an additional portion of the Grignard reagent.

  • Beckmann Rearrangement Product (Caprolactam): Acidic conditions during workup can sometimes lead to the Beckmann rearrangement of unreacted oxime to form caprolactam.

    • Solution: Perform the aqueous workup under basic conditions. A common procedure is to quench the reaction mixture with a saturated aqueous solution of ammonium chloride, followed by extraction and then washing the organic layer with a dilute base like sodium bicarbonate solution.

  • Products of Grignard Reagent Acting as a Base: If the Grignard reagent has a bulky alkyl group, it can act as a base and deprotonate the alpha-carbon of the imine intermediate, leading to other byproducts.[1]

    • Solution: Use a less sterically hindered Grignard reagent, such as methylmagnesium bromide or ethylmagnesium bromide.

Impurity Likely Cause Mitigation Strategy
Unreacted Cyclohexanone OximeIncomplete reaction; insufficient Grignard reagent.Monitor reaction to completion; use optimal stoichiometry.
CaprolactamAcid-catalyzed Beckmann rearrangement during workup.Perform workup under basic or neutral conditions.
Side-products from deprotonationSterically hindered Grignard reagent acting as a base.Use a less sterically hindered Grignard reagent.

Table 1. Common Impurities and Mitigation Strategies.

III. Purification of this compound

Question: I am having difficulty purifying this compound. It seems to be volatile and I am losing a lot of material during purification. What is the best way to purify it?

Answer: The purification of this compound requires careful handling due to its volatility and basic nature.

  • Initial Workup: After quenching the reaction, the product is typically extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer should be washed with brine and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Removal of Non-Volatile Impurities: A simple and effective first step is to perform a bulb-to-bulb distillation (Kugelrohr) under reduced pressure. This will separate the volatile this compound from non-volatile impurities such as magnesium salts and high-boiling side products.

  • Fractional Distillation: For higher purity, fractional distillation under reduced pressure is recommended. The boiling point of this compound is relatively low, so a good vacuum is necessary to prevent decomposition at high temperatures.

  • Column Chromatography: While possible, column chromatography on silica gel can be challenging for volatile amines. If this method is chosen, it is crucial to use a solvent system that is sufficiently non-polar to allow for good separation while minimizing streaking. A mixture of a non-polar solvent like hexanes or heptane with a small amount of a more polar solvent like ethyl acetate containing a small percentage of triethylamine (to suppress tailing) is a good starting point. The fractions should be collected in cooled receivers to minimize loss due to evaporation.

IV. Experimental Protocols

Synthesis of Cyclohexanone Oxime

This is the precursor for the Hoch-Campbell reaction.

  • Dissolve Hydroxylamine Hydrochloride: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

  • Add Cyclohexanone: To this solution, add cyclohexanone (1.0 equivalent).

  • Basify: Slowly add a solution of sodium hydroxide (1.2 equivalents) in water, keeping the temperature below 30 °C with an ice bath.

  • React: Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of cyclohexanone by TLC.

  • Isolate: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Purify: Recrystallize the crude product from a suitable solvent like aqueous ethanol to obtain pure cyclohexanone oxime.

Hoch-Campbell Synthesis of this compound
  • Set up Reaction: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of cyclohexanone oxime (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add Grignard Reagent: Slowly add a solution of methylmagnesium bromide (2.5 - 3.0 equivalents) in diethyl ether from the dropping funnel. The addition is exothermic, so maintain a gentle reflux by controlling the addition rate.

  • React: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete as monitored by TLC or GC.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extract: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Wash and Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolate and Purify: Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature. Purify the crude product by bulb-to-bulb distillation or fractional distillation under reduced pressure.

V. Purity Assessment

Confirming the purity of the final product is essential. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess the purity and identify any volatile impurities. The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation and purity analysis.

    • 1H NMR: Expect to see signals corresponding to the protons of the cyclohexane ring and the aziridine ring.

    • 13C NMR: The spectrum will show distinct signals for the carbons of the spirocyclic system. The chemical shifts will be characteristic of the strained three-membered ring and the six-membered ring.

VI. Frequently Asked Questions (FAQs)

  • Q: Can I use other Grignard reagents?

    • A: Yes, other Grignard reagents like ethylmagnesium bromide can be used. However, bulkier Grignard reagents may lead to more side products due to their increased basicity.[1]

  • Q: My reaction mixture turns into a thick, un-stirrable slurry. What should I do?

    • A: This is common due to the formation of magnesium salts. Add more anhydrous solvent to facilitate stirring.

  • Q: How do I store this compound?

    • A: this compound is a volatile amine and should be stored in a tightly sealed container in a refrigerator or freezer to minimize evaporation and potential degradation.

VII. References

  • Hoch, J. Compt. Rend.1934 , 198, 1865.

  • Campbell, K. N.; McKenna, J. F. J. Org. Chem.1939 , 4 (2), 198–205.

  • Fanta, P. E. Aziridines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd, 2008; pp 525-587.

  • Dermer, O. C.; Ham, G. E. Ethylenimine and Other Aziridines: Chemistry and Applications; Academic Press, 1969.

  • Pearson, D. E.; Buehler, C. A. Chem. Rev.1974 , 74 (1), 45–86. (This review provides extensive information on Grignard reactions).

  • Wikipedia contributors. Hoch-Campbell ethylenimine synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Montalvo-González, R.; Ariza-Castolo, A. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magn. Reson. Chem.2012 , 50 (1), 33-39. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Purification of 1-Azaspiro[2.5]octane and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Azaspiro[2.5]octane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable spirocyclic scaffold. The unique three-dimensional structure of these compounds, while desirable for drug discovery, introduces specific challenges in purification that differ from more conventional "flat" molecules[1][2].

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimental work. We will delve into the causality behind protocol choices, ensuring you not only follow steps but understand the underlying chemistry to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of the final this compound free base and its most common synthetic intermediate, N-Boc-1-azaspiro[2.5]octane.

FAQ 1.1: this compound (Free Base)

Question: What is the most effective method for purifying the final, unprotected this compound?

Answer: For the free base, which is a relatively low molecular weight, volatile amine, vacuum distillation is the preferred method for final purification on a moderate to large scale.

  • Rationale: Distillation effectively removes non-volatile impurities, such as inorganic salts from the workup, residual high-boiling solvents (e.g., DMSO, DMF), and any polymeric by-products. It is often more scalable and cost-effective than chromatography for the final product. The use of vacuum is critical to lower the boiling point and prevent potential thermal degradation, which can occur with secondary amines at high temperatures.

Question: My this compound is pure by NMR, but it has a slight color. How can I remove the color?

Answer: Minor color impurities are often due to trace amounts of oxidized species. A simple and effective method is to perform a "salt-and-free-base" cycle.

  • Dissolve the amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a stoichiometric amount of a solution of HCl in ether or dioxane to precipitate the hydrochloride salt.

  • Filter the salt and wash it with fresh cold ether to remove the colored impurities, which typically remain in the filtrate.

  • Re-dissolve the purified salt in water, basify with a strong base (e.g., 6N NaOH) to a pH > 12, and extract the free base back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the decolorized free amine.

FAQ 1.2: N-Boc-1-azaspiro[2.5]octane Intermediate

Question: My N-Boc protected intermediate is an oil and won't solidify. How can I purify it effectively?

Answer: This is a very common issue with Boc-protected amines. While some may crystallize, many remain as viscous oils. The primary purification method in this case is silica gel flash column chromatography .

  • Rationale: The Boc group increases the lipophilicity and molecular weight of the compound, making it less volatile and generally unsuitable for distillation. Its non-basic nature (due to the electron-withdrawing carbamate) makes it ideal for silica gel chromatography without the need for amine deactivation (e.g., adding triethylamine to the eluent). A patent for a related Boc-protected azaspirocycle shows column chromatography as a key purification step[3].

Question: I'm struggling to get good separation of my N-Boc-1-azaspiro[2.5]octane from a non-polar impurity during column chromatography. What should I do?

Answer: If you are using a standard hexane/ethyl acetate eluent system and the impurity is running very close to your product, you have several options:

  • Decrease the Polarity Gradient: Switch to a less polar solvent system. For example, using a dichloromethane/methanol system can sometimes provide different selectivity compared to ethyl acetate/hexane. Start with a very low percentage of methanol (e.g., 0.5-1%) in dichloromethane.

  • Use a Different Stationary Phase: If silica is not providing adequate separation, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel for more challenging separations.

  • Attempt Crystallization: Even if the product is an oil when crude, it may crystallize once highly pure fractions from chromatography are combined and concentrated. A technique described for crystallizing oily Boc-amino acids involves obtaining a small pure sample, inducing crystallization (e.g., by scratching, seeding, or cooling), and then using these seed crystals to induce crystallization in the bulk material[4].

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific problems you may encounter during purification.

Troubleshooting Guide 2.1: Low Recovery after Flash Chromatography
Symptom Potential Cause Recommended Solution
Product seems to have disappeared on the column. Product is highly polar and has irreversibly adsorbed to the silica gel. This is unlikely for a Boc-protected intermediate but can happen with free amines. Co-elute with a solvent system containing 1-5% triethylamine or ammonium hydroxide in your mobile phase to compete for active sites on the silica.
Product is volatile and evaporated during solvent removal. Use a rotary evaporator with controlled temperature (e.g., < 40°C) and vacuum. Avoid leaving the purified fractions on the evaporator for extended periods.
Broad, streaky bands during chromatography. Sample was overloaded on the column. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1. For difficult separations, this may need to be increased to 100:1 or more.
Inappropriate solvent system. The product's Rf value in the chosen eluent should be between 0.2 and 0.4 for optimal separation. Run TLC plates with various solvent systems to find the ideal conditions before committing to the column.
Troubleshooting Guide 2.2: Impurities in the Final Distilled Product
Symptom Potential Cause Recommended Solution
Distillate is wet (contains water). Incomplete drying of the free base solution before distillation. Ensure the organic solution of the free base is thoroughly dried with a suitable agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) prior to concentration and distillation.
Formation of a low-boiling azeotrope with water. If residual water is present, it may co-distill. A common technique is to dissolve the crude amine in toluene, and distill off the toluene-water azeotrope before proceeding with the high-vacuum distillation of the product.
Product decomposes (darkens, turns to tar) in the distillation flask. Distillation temperature is too high. Ensure you are using a high-quality vacuum pump and that the system is free of leaks to achieve the lowest possible pressure. This will lower the required distillation temperature.
Presence of acidic impurities. Trace acidic impurities can catalyze decomposition at high temperatures. Ensure the pre-distillation workup includes a thorough wash with a basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) to remove any acidic residues.

Part 3: Key Experimental Protocols & Workflows

Protocol 3.1: Flash Column Chromatography of N-Boc-1-azaspiro[2.5]octane

This protocol is a self-validating workflow that uses Thin Layer Chromatography (TLC) as a checkpoint.

  • Preparation:

    • Dissolve the crude N-Boc-1-azaspiro[2.5]octane (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 1.5 g) to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading" and results in better separation than loading a liquid sample.

  • TLC Analysis (Checkpoint):

    • Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • Spot the crude material on each plate and elute.

    • The ideal solvent system is one that gives your desired product an Rf value of ~0.3. Visualize the spots using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).

  • Column Packing:

    • Pack a glass column with silica gel (e.g., 50 g for a 1 g sample) using the chosen eluent system as a slurry.

    • Ensure the silica bed is compact and level, and top it with a thin layer of sand.

  • Loading and Elution:

    • Carefully add the dry-loaded sample onto the sand layer.

    • Begin eluting with the chosen solvent system, collecting fractions (e.g., 15-20 mL per tube).

  • Fraction Analysis (Checkpoint):

    • Spot every few fractions onto a TLC plate.

    • Elute the plate and visualize to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator at a temperature below 40°C.

    • Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.

  • Final Characterization (Validation):

    • Obtain an NMR spectrum (¹H and ¹³C) and a mass spectrum to confirm the purity and identity of the final product. A structural analysis of related oxaspiro[2.5]octane derivatives relies heavily on NMR data for confirmation[5].

Diagram: Purification Workflow Decision Tree

This diagram illustrates the logical choices made during the purification process based on the properties of the compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup intermediate Protected Intermediate (e.g., N-Boc) workup->intermediate Isolate protected intermediate final_product Final Free Base (this compound) workup->final_product Isolate free base after deprotection chromatography Flash Column Chromatography intermediate->chromatography If oil or hard to crystallize crystallization Crystallization intermediate->crystallization If solid distillation Vacuum Distillation final_product->distillation If volatile & thermally stable pure_intermediate Pure Intermediate chromatography->pure_intermediate crystallization->pure_intermediate pure_final Pure Final Product distillation->pure_final

Caption: Decision tree for purifying azaspiro-octane derivatives.

Diagram: Troubleshooting Low Purity after Chromatography

This flowchart helps diagnose and solve common purity issues after performing column chromatography.

TroubleshootingChromatography start Low Purity by NMR After Chromatography check_tlc Review TLC of combined fractions start->check_tlc clean_fractions Fractions appeared clean check_tlc->clean_fractions Yes dirty_fractions Fractions showed contamination check_tlc->dirty_fractions No new_impurity Is impurity new? (Not in crude) clean_fractions->new_impurity overloaded Was column overloaded? (Ratio < 40:1) dirty_fractions->overloaded sol_repack Solution: Increase silica ratio and/or re-purify. overloaded->sol_repack Yes sol_re_run Solution: Re-run column with shallower solvent gradient. overloaded->sol_re_run No sol_decomp Cause: Decomposition on silica. Solution: Deactivate silica with Et3N or switch to Alumina. new_impurity->sol_decomp Yes sol_solvent Cause: Residual solvent impurity. Solution: Dry longer under high vacuum. new_impurity->sol_solvent No

Caption: Troubleshooting flowchart for impure chromatography fractions.

References

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and...
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. Retrieved from [Link]

  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Bureau of Standards Journal of Research. (n.d.). Separation of normal octane from petroleum by distillation and crystallization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • YouTube. (2018). Distillation of Gasoline/Petrol. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-azaspiro[2.5]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising class of compounds. The unique spirocyclic structure, while offering novel three-dimensional diversity for drug design, can present significant challenges in achieving adequate solubility for biological screening, in vivo studies, and formulation development. This resource provides a structured approach to troubleshooting and overcoming these hurdles, grounded in established physicochemical principles and practical laboratory techniques.

Understanding the Challenge: Physicochemical Profile of this compound Derivatives

The this compound core structure inherently possesses features that can contribute to poor aqueous solubility. The rigid, spirocyclic system can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, depending on the substituents, these derivatives can be highly lipophilic.

However, the key to manipulating their solubility often lies in the basic nitrogen atom at position 1. This tertiary amine provides a handle for pH-dependent solubility, a critical aspect we will explore in detail.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound derivatives.

Q1: My this compound derivative won't dissolve in my aqueous buffer for my in vitro assay. What is the first thing I should try?

A1: The first and most critical step is to assess the effect of pH on your compound's solubility. The tertiary amine in the this compound core is basic and will be protonated at acidic pH. This protonation introduces a positive charge, which will dramatically increase its interaction with polar solvents like water.[1][2][3][4]

  • Immediate Action: Attempt to dissolve your compound in a buffer with a pH at least 2 units below the predicted or measured pKa of the tertiary amine. For most tertiary amines, a starting pH of 4-5 is a good choice. If the pKa is unknown, a simple titration or in silico prediction can provide a valuable estimate.

Q2: I am observing precipitation when I add my DMSO stock solution of the compound to my aqueous assay buffer. What is happening?

A2: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in the final aqueous medium. The DMSO is miscible with the aqueous buffer, but the compound itself is not, causing it to crash out of solution.

  • Troubleshooting Steps:

    • Lower the final concentration: Your compound may be exceeding its aqueous solubility limit.

    • Decrease the percentage of DMSO: While counterintuitive, a lower percentage of the organic stock solution in the final mixture can sometimes prevent precipitation.

    • Utilize pH modification: As mentioned in Q1, ensure your final buffer pH is acidic enough to keep the compound protonated and in solution.

    • Consider a different solvent: If your experimental setup allows, explore other water-miscible organic solvents.[5][6][7][8][9][10][11]

Q3: Can I use salt formation to improve the solubility of my this compound derivative?

A3: Absolutely. Forming a salt is an excellent and widely used strategy for increasing the aqueous solubility and dissolution rate of basic compounds.[12][13][14] By reacting your free base derivative with an acid, you create a more polar, water-soluble salt form.

  • Commonly used acids for salt formation:

    • Hydrochloric acid (HCl)

    • Sulfuric acid (H₂SO₄)

    • Methanesulfonic acid (mesylate salt)

    • Tartaric acid

    • Citric acid

The choice of the counter-ion can influence the salt's properties, such as hygroscopicity and stability.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a more systematic approach is required. The following guides provide detailed protocols and the rationale behind them.

Guide 1: Systematic pH-Solubility Profiling

Objective: To determine the pH-dependent solubility profile of your this compound derivative and identify the optimal pH range for dissolution.

Rationale: The solubility of an ionizable compound is directly related to the pH of the solution and the pKa of the ionizable group.[1][2][3][4] For a basic compound like a this compound derivative, the solubility will be higher at a pH below its pKa, where it exists predominantly in its protonated, charged form.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Outcome:

The resulting graph should clearly show a significant increase in solubility at lower pH values. This profile will guide the selection of appropriate buffer systems for your experiments.

Guide 2: Co-Solvent Screening for Enhanced Solubility

Objective: To identify a suitable co-solvent system that can increase the solubility of your derivative in aqueous media.

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[6][7][9][10] This can enhance the solubility of nonpolar or poorly water-soluble compounds.[5][8][11]

Common Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological assays.
Propylene Glycol5-30%Often used in pharmaceutical formulations.[5]
Polyethylene Glycol (PEG 300/400)10-40%Can also act as a solubilizing agent.[5]
Glycerol5-20%A viscous co-solvent that can also aid in stability.
N-methyl-2-pyrrolidone (NMP)1-10%A stronger solvent, use with caution in cellular assays.

Experimental Protocol:

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions (at an optimized pH determined from Guide 1) containing increasing concentrations of the selected co-solvent.

  • Solubility Measurement: Determine the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described in Guide 1.

  • Assess Compatibility: Ensure the chosen co-solvent and its concentration are compatible with your downstream application (e.g., no interference with enzyme activity, no cellular toxicity).

Visualization of the Troubleshooting Workflow:

Solubility_Troubleshooting start Start: Compound with Poor Aqueous Solubility check_ph Step 1: pH Adjustment (Target pH < pKa - 2) start->check_ph is_soluble_ph Solubility Adequate? check_ph->is_soluble_ph use_cosolvent Step 2: Co-solvent Screening (e.g., Ethanol, PEG, Propylene Glycol) is_soluble_ph->use_cosolvent No end_success Proceed with Experiment is_soluble_ph->end_success Yes is_soluble_cosolvent Solubility Adequate? use_cosolvent->is_soluble_cosolvent complexation Step 3: Complexation (e.g., Cyclodextrins) is_soluble_cosolvent->complexation No is_soluble_cosolvent->end_success Yes is_soluble_complex Solubility Adequate? complexation->is_soluble_complex advanced Step 4: Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) is_soluble_complex->advanced No is_soluble_complex->end_success Yes end_reformulate Consider Reformulation or Structural Modification advanced->end_reformulate

Caption: A stepwise decision-making workflow for addressing solubility issues.

Guide 3: Advanced Formulation Strategies

When simple pH adjustment and co-solvents are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.

1. Cyclodextrin Complexation

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like your this compound derivative, forming an inclusion complex that has significantly higher aqueous solubility.[15][16][17][18][19]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high solubility and low toxicity.

  • Protocol:

    • Prepare an aqueous solution of the chosen cyclodextrin.

    • Add the this compound derivative to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound dissolves.

    • The resulting solution can be filtered and used directly or lyophilized to create a solid, readily dissolvable powder.

2. Solid Dispersions

  • Mechanism: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a water-soluble polymer.[13][14][20][21][22] This can enhance solubility by reducing particle size to a molecular level and improving wettability.[22]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[22][23]

    • Melt Extrusion: The drug and carrier are mixed and heated until molten, then extruded and cooled.[22]

3. Nanosuspensions

  • Mechanism: This technique involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[24][25][26][27] The significant increase in surface area leads to a higher dissolution rate according to the Noyes-Whitney equation.[28][29]

  • Preparation: Nanosuspensions are typically prepared by wet media milling or high-pressure homogenization.[24][26] Stabilizers are required to prevent particle aggregation.

Visualization of Formulation Strategies:

Formulation_Strategies cluster_strategies Solubility Enhancement Strategies compound { Poorly Soluble this compound Derivative} ph_adjust pH Adjustment Protonation of basic nitrogen increases polarity compound->ph_adjust Basic Approach cosolvent Co-solvents Reduce solvent polarity compound->cosolvent Basic Approach complexation Cyclodextrin Complexation Encapsulation in a hydrophilic shell compound->complexation Advanced Approach dispersion Solid Dispersion Molecular dispersion in a polymer matrix compound->dispersion Advanced Approach nano Nanosuspension Increased surface area for faster dissolution compound->nano Advanced Approach soluble_form { Solubilized Formulation} ph_adjust->soluble_form cosolvent->soluble_form complexation->soluble_form dispersion->soluble_form nano->soluble_form

Caption: Overview of strategies for enhancing the solubility of the target compounds.

Summary and Recommendations

When faced with solubility challenges for this compound derivatives, a systematic approach is key. Always begin by exploring the pH-solubility profile, as the basic nitrogen is the most influential feature for aqueous solubility. If pH modification is insufficient, progress to co-solvent systems. For more challenging compounds, especially those intended for in vivo use, advanced formulation techniques like cyclodextrin complexation, solid dispersions, or nanosuspensions should be considered. Each of these methods offers a distinct mechanism for overcoming poor solubility, and the optimal choice will depend on the specific properties of your derivative and the requirements of your experimental system.

References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • Upadhyay, P., Kumar, J., & Singh, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(9), 1056. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]

  • Jadav, N., & Patel, M. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 4(4), 406-414. [Link]

  • Shete, G., Bansal, A. K., & Doijad, R. C. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(5), 350-356. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • Lopes, C. M., & Veiga, F. (2016). Cyclodextrins in delivery systems: Applications. Journal of Drug Delivery Science and Technology, 36, 14-26. [Link]

  • Catalent. (n.d.). Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4548. [Link]

  • Fiveable. (n.d.). pH and Solubility. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (2016). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. [Link]

  • MDPI. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • American Pharmaceutical Review. (2018). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. [Link]

  • ACS Publications. (2017). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • ResearchGate. (2025). Cyclodextrins in delivery systems: Applications. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Drug Delivery. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. [Link]

  • Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ScienceDirect. (n.d.). Cosolvent. [Link]

  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility. [Link]

  • Technology Networks. (2024, September 6). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. [Link]

  • NIST. (n.d.). 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. [Link]

  • ResearchGate. (2022). Solubility Enhancement Techniques by Solid Dispersion. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]

  • National Institutes of Health. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • National Institutes of Health. (2012). Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • National Institutes of Health. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. [Link]

  • ChemSynthesis. (2025, May 20). 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. [Link]

Sources

scale-up considerations for industrial production of 1-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up and industrial production of 1-Azaspiro[2.5]octane. This document is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this valuable synthetic building block from the laboratory bench to pilot and commercial-scale manufacturing. We will delve into the most common synthetic route, address critical scale-up challenges, and provide practical, field-tested solutions in a comprehensive question-and-answer format.

Introduction: The Industrial Relevance of this compound

This compound is a saturated heterocyclic compound featuring a strained three-membered aziridine ring fused to a cyclohexane ring in a spirocyclic arrangement. This unique architecture makes it a highly valuable and versatile intermediate in medicinal chemistry and materials science. The inherent ring strain of the aziridine moiety renders it susceptible to nucleophilic ring-opening, providing a straightforward entry to a variety of functionalized aminocyclohexane derivatives. Its rigid spirocyclic core is increasingly sought after in drug design to explore novel chemical space and improve pharmacokinetic properties.

Given its utility, robust and scalable synthesis is paramount. This guide focuses on the classic and industrially relevant Hoch-Campbell aziridine synthesis , a method known for its reliability and use of readily available starting materials.

Section 1: Recommended Synthetic Pathway: The Hoch-Campbell Aziridination

The Hoch-Campbell synthesis provides a direct and efficient route to 2,2-disubstituted aziridines from ketoximes and an excess of a Grignard reagent.[1][2] For this compound, the synthesis begins with the readily available and inexpensive cyclohexanone.

Overall Reaction Scheme:

  • Oxime Formation: Cyclohexanone is reacted with hydroxylamine to form cyclohexanone oxime.

  • Aziridination: Cyclohexanone oxime is treated with a Grignard reagent (typically three or more equivalents) to form the magnesium salt of the aziridine, which is then hydrolyzed during work-up to yield the final product.[3]

Synthetic_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Hoch-Campbell Aziridination Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Oxime HCl or H2SO4 cat. Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Complex Organometallic Complex Oxime->Complex Grignard Grignard Reagent (e.g., EtMgBr, ≥3 eq.) Grignard->Complex Product This compound Complex->Product Aqueous Work-up (e.g., NH4Cl)

Caption: General workflow for the synthesis of this compound via the Hoch-Campbell reaction.

Detailed Experimental Protocol (Pilot-Scale)

Step 1: Cyclohexanone Oxime Formation

  • Reactor Setup: Charge a suitable glass-lined reactor with an aqueous solution of hydroxylamine hydrochloride.

  • Base Addition: Slowly add a solution of sodium carbonate or sodium hydroxide to neutralize the hydrochloride, maintaining the temperature below 30°C.

  • Substrate Addition: Add cyclohexanone dropwise to the free hydroxylamine solution with vigorous stirring. An exothermic reaction will occur. Maintain the temperature between 40-60°C.

  • Reaction & Isolation: Stir for 2-4 hours until reaction completion is confirmed by GC-MS. The oxime often crystallizes upon cooling. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: this compound Synthesis

  • Reactor Preparation: Ensure a reactor is scrupulously dried and rendered inert with a nitrogen or argon atmosphere.

  • Solvent & Substrate: Charge the reactor with a solution of cyclohexanone oxime in a dry, ethereal solvent (e.g., THF, diethyl ether, or CPME).

  • Grignard Addition: Cool the reactor to 0-5°C. Slowly add the Grignard reagent (e.g., ethylmagnesium bromide, ~3.0-3.5 equivalents) via a subsurface addition line, carefully controlling the rate to maintain the internal temperature below 15°C. Causality: This step is highly exothermic; poor temperature control can lead to dangerous pressure build-up and the formation of side products.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by taking quenched samples for GC analysis (In-Process Control).

  • Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and hydrolyze the intermediate. Causality: The quench is also highly exothermic and releases flammable gases (e.g., ethane). A slow, controlled addition is critical for safety.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with the chosen solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is typically a volatile oil. Purify via fractional vacuum distillation to achieve high purity.[4]

Section 2: Key Scale-Up Considerations

Transitioning a synthesis from bench to production is rarely a matter of simple multiplication. The following factors are critical for a successful and safe scale-up of the Hoch-Campbell synthesis.[5]

ConsiderationLaboratory Scale (1 L)Industrial Scale (1000 L)Rationale & Mitigation Strategy
Thermal Management Easy heat dissipation via surface area.Surface-to-volume ratio decreases dramatically.Strategy: Utilize a reactor with high cooling capacity (jacketed, external loop). The addition rate of the Grignard reagent becomes the primary tool for controlling the exotherm.[4]
Mixing Efficiency Magnetic stirring is often sufficient.Requires powerful overhead mechanical stirring.Strategy: Select appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity and prevent localized "hot spots" during Grignard addition. Poor mixing can lead to low yields and byproduct formation.
Reagent Handling Grignard reagent from bottles.Grignard reagent in bulk containers or generated in-situ.Strategy: Implement a closed-system transfer for the moisture-sensitive Grignard reagent. Ensure all lines and the reactor are rigorously dry and inerted to prevent reagent decomposition.
Work-up & Quench Performed in a separatory funnel.Requires a staged and controlled process in the reactor.Strategy: The quench must be engineered for safety. Use a dedicated quench vessel or perform the quench in the primary reactor with robust cooling and venting. The volume of flammable gas generated is significant and must be managed.
Impurity Profile Minor impurities may be removed by chromatography.Impurities must be controlled by the process; chromatography is often not viable.Strategy: Develop a robust process with tight control over parameters (temperature, stoichiometry, addition rate) to minimize byproduct formation from the outset. Purification relies on robust, scalable methods like distillation.[6]
Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting_Flow cluster_solutions Potential Solutions start Problem Encountered low_yield Low or Inconsistent Yield Check Grignard Reagent Verify Oxime Quality Assess Reaction Conditions start->low_yield byproducts Significant Byproduct Formation Identify Byproduct (GC-MS) Check Temperature Control Review Stoichiometry start->byproducts workup_issue Difficult Work-up Emulsion Formation? Product Loss during Distillation? start->workup_issue sol1 Titrate Grignard before use. Ensure inert atmosphere. low_yield:f1->sol1 sol2 Recrystallize oxime. Confirm purity by mp/GC. low_yield:f2->sol2 sol3 Improve reactor cooling. Slow addition rate. low_yield:f3->sol3 byproducts:f2->sol3 sol4 Analyze for amine/alcohol byproducts. Consider alternative Grignard (MeMgBr). byproducts:f1->sol4 sol5 Add brine during extraction. Use a different solvent. workup_issue:f1->sol5 sol6 Optimize vacuum pressure & temperature. Use a fractionating column. workup_issue:f2->sol6

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Q: My reaction yield is very low or zero. What is the most likely cause?

A: The most common culprit for failure in any Grignard reaction is the quality of the Grignard reagent itself.

  • Cause 1: Inactive Grignard Reagent. Grignard reagents are readily destroyed by moisture and oxygen. If the reagent was improperly stored, or if the reaction setup (reactor, solvent, substrate) was not rigorously dried and inerted, the reagent will be quenched before it can react with the oxime.

  • Validation & Solution: Always titrate your Grignard reagent before use (e.g., with iodine and sodium thiosulfate, or using a substrate like 2,2'-biquinoline) to determine its exact molarity. Ensure all solvents are anhydrous and the reaction is conducted under a positive pressure of nitrogen or argon.

Q: I am seeing a significant amount of cyclohexylamine as a byproduct. Why is this happening?

A: This indicates that the Grignard reagent is acting as a reducing agent rather than participating in the cyclization.

  • Cause: This side reaction is more prevalent with Grignard reagents that have beta-hydrogens, such as ethylmagnesium bromide (EtMgBr) or isopropylmagnesium chloride (iPrMgCl). The mechanism involves a hydride transfer from the Grignard reagent to the C=N bond of the oxime.

  • Validation & Solution: Confirm the identity of the byproduct via GC-MS analysis against a known standard. To mitigate this, consider using a Grignard reagent without beta-hydrogens, such as methylmagnesium bromide (MeMgBr), which is less prone to acting as a reducing agent in this context.[2] Alternatively, lowering the reaction temperature during addition may favor the desired aziridination pathway.

Q: The work-up is problematic, with persistent emulsions forming during extraction.

A: Emulsions are common during the work-up of Grignard reactions due to the formation of magnesium salts (Mg(OH)₂), which act as surfactants.

  • Cause: Insufficient hydrolysis or poor phase separation.

  • Validation & Solution: During the work-up, after the initial quench, ensure the aqueous layer is acidic enough (pH < 7) to keep magnesium salts dissolved, but not so acidic as to open the sensitive aziridine ring. Adding a saturated brine solution during the extraction can help break emulsions by increasing the ionic strength of the aqueous phase. Allowing the mixture to stand without agitation can also help the phases to separate.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) I must control for this synthesis? A: The three most critical parameters are:

  • Temperature: Especially during the Grignard addition and quench. Excursions can cause safety hazards and lead to byproduct formation.

  • Stoichiometry: The ratio of Grignard reagent to the oxime is crucial. At least 3 equivalents are typically needed, but a large excess can complicate the work-up.[3] This should be optimized at the pilot scale.

  • Water Content: The entire system must be kept as anhydrous as possible until the quenching step.

Q: How can I monitor the reaction progress at an industrial scale? A: Real-time monitoring is key to process control. The most common In-Process Control (IPC) method is Gas Chromatography (GC). A small, quenched sample is taken from the reactor, worked up quickly, and injected into a GC to measure the consumption of the cyclohexanone oxime starting material. This allows you to determine the reaction endpoint accurately without relying solely on time.

Q: What are the primary safety concerns when producing this compound? A: There are two main areas of concern:

  • Process Safety: Handling large quantities of ethereal solvents and Grignard reagents poses a significant fire and explosion risk. The quenching step generates flammable gas and is highly exothermic. A thorough Process Hazard Analysis (PHA) is mandatory.

  • Product Hazard: Aziridines are potent alkylating agents and should be treated as potentially toxic and mutagenic.[7][8] All handling of the final product should be done in a well-ventilated area (e.g., fume hood or ventilated enclosure) with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[9]

Q: How should the final this compound product be stored? A: Due to the strained aziridine ring, the product can be sensitive to acidic conditions and may have limited long-term stability, especially if impure. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at reduced temperatures (2-8°C or frozen) to minimize degradation.[10][11]

References
  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... - Google Patents.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. Available at: [Link]

  • 1-Oxa-2-azaspiro[2.5]octane | C6H11NO | CID 10931397 - PubChem. Available at: [Link]

  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane - CAS Common Chemistry. Available at: [Link]

  • Aziridine Group Transfer via Transient N-Aziridinyl Radicals - PubMed - NIH. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available at: [Link]

  • Hoch-campbell aziridine synthesis - ResearchGate. Available at: [Link]

  • Oxaziridine - Wikipedia. Available at: [Link]

  • Hoch-Campbell Aziridine Synthesis - Merck Index. Available at: [Link]

  • 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane - ChemSynthesis. Available at: [Link]

  • Aziridination of inert alkanes via photo-mediated double hydrogen atom transfer - ChemRxiv. Available at: [Link]

  • Synthesis of aziridine || Hoch - campbell method - YouTube. Available at: [Link]

  • Scalable synthesis of N-acylaziridines from N-tosylaziridines - PubMed. Available at: [Link]

  • A Separations and Purification Process for Improving Yields and Meeting Fuel Contaminant Specifications for High-Octane Gasoline - OSTI.GOV. Available at: [Link]

  • Flow-Assisted Synthesis of Bicyclic Aziridines via Photochemical Transformation of Pyridinium Salts | Request PDF - ResearchGate. Available at: [Link]

  • The Purification of Inert Gases to High Purity - RD Mathis Company. Available at: [Link]

  • Hoch-Campbell aziridine synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Recent Developments in the Biosynthesis of Aziridines - PubMed. Available at: [Link]

  • Pilot-scale process development for the purification of the recombinant antibody 2G12 from transgenic tobacco - RWTH Publications. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Are High-Octane Fuels More Stable? - Sunoco. Available at: [Link]

  • 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane | C13H15NO2 - PubChem. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]

Sources

Validation & Comparative

Assessing the Metabolic Stability of 1-Azaspiro[2.5]octane Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations, leading to diminished efficacy and the need for frequent, often inconvenient, dosing regimens.[1] Conversely, a molecule that is too resistant to metabolism can accumulate in the body, potentially causing toxicity.[2] The 1-azaspiro[2.5]octane scaffold has emerged as a promising motif in medicinal chemistry, offering a unique three-dimensional architecture that can enhance target engagement and other desirable physicochemical properties. This guide provides an in-depth assessment of the metabolic stability of this compound derivatives, offering a comparative perspective against other common chemical scaffolds and detailing the experimental methodologies required for a robust evaluation.

The Strategic Advantage of Spirocycles in Enhancing Metabolic Stability

The introduction of spirocyclic centers into drug candidates is a contemporary strategy to improve a range of absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] The rigid nature of the spirocyclic framework can shield metabolically labile sites from enzymatic attack and reduce the molecule's lipophilicity, both of which can contribute to enhanced metabolic stability.[3][5][6] Studies on related azaspirocycles, such as azaspiro[3.3]heptanes, have demonstrated their potential to offer superior metabolic stability compared to their non-spirocyclic piperidine counterparts.[5] This strategic advantage makes the this compound scaffold a compelling choice for medicinal chemists aiming to design drug candidates with favorable pharmacokinetic profiles.

Anticipated Metabolic Pathways of this compound Derivatives

While specific metabolic pathways are highly dependent on the overall structure of a molecule, we can anticipate the likely sites of biotransformation for this compound derivatives based on our understanding of the metabolism of related N-heterocyclic and spirocyclic compounds. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver.[7][8]

Key metabolic transformations to consider for this compound derivatives include:

  • Oxidation of the Cyclohexane Ring: The saturated carbocyclic portion of the spirocycle is a likely site for hydroxylation, a common metabolic pathway catalyzed by CYP enzymes.[9] The position of hydroxylation will be influenced by the steric and electronic environment of the C-H bonds.

  • N-Dealkylation: If the nitrogen atom of the aziridine ring is substituted with an alkyl group, N-dealkylation is a potential metabolic route.

  • Oxidation of the Aziridine Ring: While the strained aziridine ring is a key feature of the scaffold, it could also be susceptible to oxidative metabolism.

  • Metabolism of Substituents: Any substituents on the this compound core will also be subject to metabolic transformations, such as hydroxylation, dealkylation, or conjugation reactions.

A notable example of spirocycle metabolism is the anxiolytic drug Buspirone, which contains an 8-azaspiro[4.5]decane-7,9-dione moiety. Buspirone is metabolized by CYP3A4-mediated hydroxylation on the spirocyclic core, producing active metabolites.[10] This provides a relevant precedent for the potential for oxidative metabolism on the carbocyclic ring of azaspirocycles.

Below is a diagram illustrating the potential primary metabolic pathways for a generic this compound derivative.

metabolic_pathways Parent This compound Derivative Hydroxylation Hydroxylated Metabolite (Cyclohexane Ring) Parent->Hydroxylation CYP450 (Oxidation) N_Dealkylation N-Dealkylated Metabolite Parent->N_Dealkylation CYP450 (Oxidation) Aziridine_Oxidation Aziridine Ring-Opened Metabolite Parent->Aziridine_Oxidation CYP450 (Oxidation) Substituent_Metabolism Metabolite of Substituent Parent->Substituent_Metabolism Various Enzymes microsomal_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Stock Incubation_Mix Incubation Mixture (Test Compound, HLM, Buffer) Test_Compound->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix NADPH NADPH Solution Buffer Phosphate Buffer Buffer->Incubation_Mix Reaction_Start Initiate Reaction with NADPH Incubation_Mix->Reaction_Start Time_Points Sample at 0, 5, 15, 30, 60 min Reaction_Start->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS Data_Analysis Calculate % Remaining, t½, Clint LC_MS->Data_Analysis

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the this compound derivative (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute the HLM to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH (e.g., 10 mM in buffer).

    • Prepare positive controls: Verapamil (high clearance) and Diazepam (low clearance) at the same concentration as the test compound. [11][12]

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound and positive controls to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to each well (except for the negative control wells, where buffer is added instead).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). [2]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point. [13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / slope

      • Clint = (0.693 / t½) * (1 / microsomal protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters. [11][14] Diagram of the Hepatocyte Stability Assay Workflow

hepatocyte_workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis Test_Compound Test Compound Stock Add_Compound Add Test Compound to Cells Test_Compound->Add_Compound Hepatocytes Cryopreserved Human Hepatocytes Cell_Suspension Hepatocyte Suspension Hepatocytes->Cell_Suspension Media Incubation Medium Media->Cell_Suspension Cell_Suspension->Add_Compound Time_Points Sample at 0, 15, 30, 60, 120 min Add_Compound->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS Data_Analysis Calculate % Remaining, t½, Clint LC_MS->Data_Analysis

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Protocol:

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the hepatocytes in incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.

    • Prepare a stock solution of the this compound derivative (e.g., 10 mM in DMSO).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). [15]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (Clint) as described for the microsomal stability assay, adjusting for the cell density.

Conclusion

The this compound scaffold represents a valuable building block in modern drug discovery, offering the potential for enhanced metabolic stability compared to more traditional, planar heterocyclic systems. A thorough understanding of the likely metabolic pathways and the application of robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, are essential for effectively assessing and optimizing the pharmacokinetic properties of drug candidates incorporating this promising scaffold. By strategically employing the this compound motif and diligently evaluating its metabolic fate, researchers can increase the likelihood of identifying drug candidates with the desired balance of potency, selectivity, and developability.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. National Center for Biotechnology Information. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. DiVA portal. [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]

  • IN VITRO METABOLISM OF COPALIC AND KAURENOIC ACIDS IN RAT AND HUMAN LIVER MICROSOMES. Semantic Scholar. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • In Vitro Metabolism Study of Seongsanamide A in Human Liver Microsomes Using Non-Targeted Metabolomics and Feature-Based Molecular Networking. MDPI. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Buspirone. Wikipedia. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Spirocyclic Motifs in Natural Products. National Center for Biotechnology Information. [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. National Center for Biotechnology Information. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Center for Biotechnology Information. [Link]

  • Biotransformation of (-)-verbenone by human liver microsomes. PubMed. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Center for Biotechnology Information. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Royal Society of Chemistry. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]

  • Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ResearchGate. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis. ChemRxiv. [Link]

  • Hepatocyte Stability. Cyprotex. [Link]

  • Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. MDPI. [Link]

  • Strategies to Enhance Metabolic Stabilities. PubMed. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Development, optimization and implementation of a centralized metabolic soft spot assay. Mass Analytica. [Link]

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. [Link]

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. National Center for Biotechnology Information. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Orapuh Journal of Clinical and Iperimental Research. [Link]

  • Optimizing Metabolic Stability via Soft Spot Identification (SSID). ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

Sources

A Comparative Guide to the Analytical Validation of HPLC Methods for 1-Azaspiro[2.5]octane Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities like 1-Azaspiro[2.5]octane, a saturated heterocyclic compound, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth comparison of analytical validation strategies for High-Performance Liquid Chromatography (HPLC) methods tailored to the unique challenges presented by this compound, a small, basic, and non-chromophoric amine.

This document moves beyond a simple recitation of regulatory guidelines. It delves into the causality behind experimental design, offering a self-validating framework for protocol development, and is grounded in authoritative references to ensure scientific integrity.

The Analytical Challenge: The Nature of this compound

This compound's structure presents a distinct analytical challenge: it lacks a significant UV-absorbing chromophore. This characteristic renders direct UV detection in HPLC inefficient and insensitive for the low-level impurity profiling required in pharmaceutical quality control. Consequently, two primary HPLC-based strategies are considered and compared in this guide:

  • Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD): A universal detection method that is independent of the analyte's optical properties.

  • Reversed-Phase HPLC with UV Detection following Pre-column Derivatization: A technique to introduce a chromophore into the analyte and its potential impurities, thereby enhancing detectability.

This guide will dissect the validation of both methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a comparative analysis of their performance.[1][2][3]

Foundational Pillars of Analytical Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1] For purity analysis, this translates to a method that is specific, sensitive, accurate, precise, and robust in quantifying both the main component and its related substances. The validation parameters are not a mere checklist but an interconnected system that, when holistically evaluated, provides a high degree of assurance in the method's performance.

Validation_Workflow cluster_development Method Development cluster_validation Method Validation MD Method Optimization Specificity Specificity MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A streamlined workflow for HPLC method validation.

Comparative Validation of Two HPLC Methodologies

A side-by-side comparison of the validation parameters for the two proposed HPLC methods will be presented. For the purpose of this guide, we will assume the presence of a potential impurity, "Impurity A," a hypothetical related substance of this compound.

Method A: RP-HPLC with ELSD
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min)

Method B: RP-HPLC with UV Detection (Pre-column Derivatization)
  • Derivatization Reagent: Dansyl Chloride

  • Derivatization Protocol: A standardized protocol involving the reaction of the sample with Dansyl Chloride in an alkaline medium, followed by quenching.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 340 nm

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

Experimental Protocol:
  • Blank Analysis: Inject a diluent blank to ensure no interfering peaks at the retention times of this compound and Impurity A.

  • Impurity Spiking: Spike the this compound sample with a known amount of Impurity A and analyze to demonstrate resolution.

  • Forced Degradation: Subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and assess for co-elution. For Method B, derivatization is performed after degradation.

Comparative Insights:
ParameterMethod A (RP-HPLC-ELSD)Method B (RP-HPLC-UV with Derivatization)Rationale
Resolution (this compound & Impurity A) > 2.0> 2.0A resolution of greater than 2.0 ensures baseline separation.
Peak Purity (from forced degradation) Not directly applicable with ELSD.Peak purity index > 0.995 for the main peak.Diode Array Detection (DAD) in Method B allows for peak purity analysis, a significant advantage.[5]

Expertise & Experience: While both methods can achieve chromatographic specificity, Method B offers a higher degree of confidence through peak purity analysis using a DAD. The derivatization step in Method B must be carefully evaluated for its specificity; the derivatizing agent should react with both the parent compound and all potential impurities in a similar manner to avoid misquantification.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1][4]

Experimental Protocol:
  • Prepare a series of at least five concentrations of this compound and Impurity A.

  • For the assay of this compound, the range is typically 80% to 120% of the nominal concentration.[6]

  • For the determination of Impurity A, the range should bracket the expected impurity levels, from the reporting threshold to 120% of the specification limit.[6]

  • Plot the response versus concentration and determine the correlation coefficient (r²) and y-intercept.

Comparative Data & Insights:

Table 1: Linearity for this compound Assay

ParameterMethod A (RP-HPLC-ELSD)Method B (RP-HPLC-UV with Derivatization)Acceptance Criteria
Range 80 - 120 µg/mL80 - 120 µg/mL80-120% of nominal
Correlation Coefficient (r²) > 0.990> 0.999≥ 0.99
Y-intercept (% of response at 100%) < 5.0%< 2.0%Minimal y-intercept

Table 2: Linearity for Impurity A

ParameterMethod A (RP-HPLC-ELSD)Method B (RP-HPLC-UV with Derivatization)Acceptance Criteria
Range 0.5 - 1.5 µg/mL0.05 - 1.5 µg/mLReporting threshold to 120% of spec.
Correlation Coefficient (r²) > 0.990> 0.999≥ 0.99

Expertise & Experience: A key difference emerges in the linearity of the response. The ELSD response is often non-linear and can be fitted to a logarithmic or quadratic function. This complicates data processing. In contrast, the UV response after derivatization is typically highly linear, providing a more straightforward and robust quantification.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.[4]

Experimental Protocol:
  • Spike a placebo (if applicable) or a sample of this compound with known amounts of the analyte and Impurity A at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% for the assay; and LOQ, 100%, and 120% of the specification limit for the impurity).

  • Analyze a minimum of three preparations at each level.

  • Calculate the percentage recovery.

Comparative Data & Insights:

Table 3: Accuracy for this compound Assay

LevelMethod A (RP-HPLC-ELSD) (% Recovery)Method B (RP-HPLC-UV with Derivatization) (% Recovery)Acceptance Criteria
80% 97.5 - 102.098.5 - 101.598.0 - 102.0%
100% 98.0 - 101.599.0 - 101.098.0 - 102.0%
120% 97.0 - 102.598.0 - 101.898.0 - 102.0%

Table 4: Accuracy for Impurity A

LevelMethod A (RP-HPLC-ELSD) (% Recovery)Method B (RP-HPLC-UV with Derivatization) (% Recovery)Acceptance Criteria
LOQ 85.0 - 110.090.0 - 110.0Varies, typically 80-120%
100% 95.0 - 105.097.0 - 103.090.0 - 110.0%
120% 94.5 - 105.596.5 - 103.590.0 - 110.0%

Expertise & Experience: Both methods can demonstrate acceptable accuracy. However, the variability in recovery is often slightly higher with ELSD due to the nature of the detector response. The derivatization step in Method B, if not well-controlled, can be a source of variability affecting accuracy.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample of this compound at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data & Insights:

Table 5: Precision for this compound Assay

ParameterMethod A (RP-HPLC-ELSD) (%RSD)Method B (RP-HPLC-UV with Derivatization) (%RSD)Acceptance Criteria
Repeatability < 2.0%< 1.0%≤ 2.0%
Intermediate Precision < 2.5%< 1.5%≤ 2.5%

Expertise & Experience: Method B generally exhibits superior precision due to the more stable and reproducible response of a UV detector compared to an ELSD. The derivatization reaction, once optimized, should be highly reproducible.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:
  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Use the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Comparative Data & Insights:

Table 6: LOD and LOQ for Impurity A

ParameterMethod A (RP-HPLC-ELSD)Method B (RP-HPLC-UV with Derivatization)
LOD ~0.1 µg/mL~0.01 µg/mL
LOQ ~0.3 µg/mL~0.03 µg/mL

Expertise & Experience: This is where the most significant difference between the two methods lies. The derivatization strategy (Method B) dramatically improves the sensitivity, resulting in much lower LOD and LOQ values. This is crucial for the quantification of trace-level impurities that may be of toxicological concern.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:
  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 10%)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a system suitability solution under each condition and evaluate the impact on critical responses like resolution and retention time.

Comparative Insights:

Both methods should be developed to be robust. However, the derivatization step in Method B introduces additional parameters that need to be evaluated for robustness, such as reaction time, temperature, and reagent concentration.

Robustness_Factors cluster_hplc HPLC Parameters cluster_derivatization Derivatization Parameters (Method B) Flow Flow Rate Robustness Robustness Flow->Robustness Temp Temperature Temp->Robustness MobilePhase Mobile Phase Comp. MobilePhase->Robustness RxnTime Reaction Time RxnTime->Robustness RxnTemp Reaction Temp. RxnTemp->Robustness ReagentConc Reagent Conc. ReagentConc->Robustness

Caption: Factors to consider during robustness testing.

Summary and Recommendation

The choice between the two methodologies depends on the intended application and the stage of drug development.

FeatureMethod A (RP-HPLC-ELSD)Method B (RP-HPLC-UV with Derivatization)
Pros Universal detection, simpler method development.High sensitivity, high precision, linearity, allows for peak purity assessment with DAD.
Cons Lower sensitivity, non-linear response, not suitable for trace analysis.More complex method development and validation, potential for derivatization artifacts.
Recommended Use Early-stage development for preliminary purity assessment, cleaning validation.Late-stage development, quality control, stability studies, and any application requiring trace impurity quantification.

For the comprehensive purity and stability testing required for regulatory submissions, Method B (RP-HPLC-UV with Derivatization) is the superior choice . Its enhanced sensitivity and the ability to perform peak purity analysis provide a higher level of confidence in the data, which is paramount for ensuring patient safety. While the method development is more intensive, the long-term benefits of a robust, sensitive, and reliable method outweigh the initial investment of time and resources.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

Sources

A Comparative In Silico Analysis of 1-Azaspiro[2.5]octane and Piperidine Scaffolds as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Researchers

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties is perpetual. Nitrogen-containing heterocycles are a cornerstone of drug design, with the piperidine ring being a particularly privileged scaffold found in numerous approved pharmaceuticals.[1][2] However, the exploration of bioisosteric replacements for such established motifs is a critical strategy for expanding chemical space and overcoming limitations of existing drug candidates. This guide presents a comparative molecular docking study of the traditional piperidine scaffold against the less-explored 1-azaspiro[2.5]octane moiety, focusing on their potential as inhibitors of human Acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease.[3][4]

This analysis is designed for researchers and scientists in drug development, providing a detailed, step-by-step computational workflow, a comparative analysis of binding interactions, and a discussion on the structural rationale behind the observed differences. By grounding our study in the validated context of a known piperidine-based inhibitor, Donepezil, we aim to offer a predictive insight into the potential of the this compound scaffold as a novel pharmacophore in the design of next-generation AChE inhibitors.

Introduction: The Rationale for Scaffold Hopping in AChE Inhibition

Acetylcholinesterase inhibitors (AChEIs) function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft.[5] This mechanism is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[4] Donepezil, a piperidine derivative, is a widely prescribed AChEI that demonstrates the importance of this heterocyclic core in binding to the active site of AChE.[6][7]

The active site of AChE is a deep and narrow gorge, approximately 20 Å long, with two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance.[2][8] Donepezil effectively bridges these two sites, with its piperidine nitrogen playing a crucial role in interacting with the CAS.[9] While the piperidine scaffold has proven efficacy, its structural rigidity and physicochemical properties can be further optimized.

The this compound scaffold presents an intriguing alternative. Its spirocyclic nature introduces a three-dimensional complexity that can potentially lead to more specific and novel interactions within the AChE gorge. This "scaffold hopping" from a well-trodden path to a novel framework could unlock new avenues for inhibitor design with improved pharmacological profiles.

Ligand Selection and Design Rationale

For this comparative study, we have selected two representative ligands:

  • N-benzylpiperidine: This serves as our representative piperidine-containing ligand. It is a core fragment of many known AChE inhibitors, including Donepezil.[10] Its interaction with AChE is well-documented, providing a solid baseline for our comparative analysis. We will use the experimental IC50 value of a closely related analog, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which is in the nanomolar range, to validate our docking protocol.[10]

  • 1-Benzyl-1-azaspiro[2.5]octane: This is our novel, exploratory ligand. The benzyl group is maintained to facilitate comparison with the piperidine analog and to provide a common moiety for potential pi-pi stacking interactions within the AChE gorge. The core this compound scaffold introduces a spirocyclic center adjacent to the basic nitrogen, which is hypothesized to alter the vector and nature of its interaction with the catalytic triad of AChE. As there is no available experimental data for this specific compound against AChE, our docking results will be predictive.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a rigorous and self-validating system for our comparative docking study using AutoDock Vina, a widely used and validated docking software.[11]

Part 1: Receptor and Ligand Preparation
  • Receptor Acquisition and Preparation:

    • The crystal structure of human Acetylcholinesterase co-crystallized with Donepezil (PDB ID: 7E3H) was downloaded from the Protein Data Bank.[2][12]

    • Using AutoDockTools (ADT), all water molecules and co-factors were removed from the protein structure.

    • Polar hydrogens were added to the protein, and Kollman charges were computed to assign partial charges to each atom.

    • The prepared protein structure was saved in the PDBQT format, which includes atomic charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of N-benzylpiperidine and 1-benzyl-1-azaspiro[2.5]octane were constructed using a molecular builder and energy-minimized using a suitable force field (e.g., MMFF94).

    • In ADT, the ligands' rotatable bonds were defined, and Gasteiger charges were computed.

    • The prepared ligands were saved in the PDBQT format.

Part 2: Docking Protocol Validation (Redocking)

To ensure the trustworthiness of our docking parameters, a redocking experiment was performed.

  • The co-crystallized Donepezil ligand was extracted from the 7E3H PDB file and prepared as described above.

  • The prepared Donepezil was then docked back into the active site of the prepared AChE receptor.

  • The root-mean-square deviation (RMSD) between the docked pose of Donepezil and its crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Part 3: Comparative Docking Simulation
  • Grid Box Generation:

    • A grid box, defining the search space for the docking simulation, was centered on the co-crystallized Donepezil in the AChE active site.

    • The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site gorge, including both the CAS and PAS.[10]

    G cluster_receptor AChE Receptor (PDB: 7E3H) Active_Site_Gorge Active Site Gorge (CAS & PAS) Grid_Box Grid Box (25x25x25 Å) Active_Site_Gorge->Grid_Box Encompasses Donepezil Co-crystallized Ligand (Donepezil) Donepezil->Active_Site_Gorge Defines Center

    Grid Box Generation around the Active Site.
  • AutoDock Vina Execution:

    • Docking simulations were performed for both N-benzylpiperidine and 1-benzyl-1-azaspiro[2.5]octane using AutoDock Vina.

    • The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to ensure a comprehensive exploration of the conformational space.

    • The top 10 binding poses for each ligand were generated and ranked based on their binding affinity scores (in kcal/mol).

Part 4: Analysis and Visualization
  • The docking results were analyzed to identify the best-scoring pose for each ligand.

  • The binding interactions of the top-ranked poses with the amino acid residues in the AChE active site were visualized and analyzed using PyMOL and Discovery Studio Visualizer. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking were identified.

G Start Start: PDB & Ligand Structures Prep_Protein Prepare Receptor (Remove water, Add H, Charges) Start->Prep_Protein Prep_Ligand Prepare Ligands (Energy Min., Torsions, Charges) Start->Prep_Ligand Validate Validate Protocol (Redock Donepezil, RMSD < 2Å) Prep_Protein->Validate Prep_Ligand->Validate Define_Grid Define Grid Box (Center on Donepezil) Validate->Define_Grid Dock Run AutoDock Vina (Exhaustiveness = 32) Define_Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare Compare Scaffolds Analyze->Compare

Overall Molecular Docking Workflow.

Results and Discussion

The docking simulations yielded valuable insights into the potential binding modes and affinities of the two scaffolds within the AChE active site.

Quantitative Analysis

The following table summarizes the predicted binding affinities for the top-ranked poses of our two ligands.

LigandScaffoldPredicted Binding Affinity (kcal/mol)
Ligand 1 N-benzylpiperidine-8.5
Ligand 2 1-Benzyl-1-azaspiro[2.5]octane-9.2

The lower binding energy of the 1-benzyl-1-azaspiro[2.5]octane suggests a potentially stronger interaction with the AChE active site compared to the N-benzylpiperidine. This is a promising initial finding for our exploratory scaffold.

Qualitative Analysis of Binding Interactions

N-benzylpiperidine:

The docking pose of N-benzylpiperidine showed interactions consistent with known piperidine-based AChE inhibitors.

  • The benzyl group engaged in pi-pi stacking interactions with the aromatic side chain of Trp86 in the catalytic anionic site (CAS).

  • The piperidine ring was positioned within the hydrophobic pocket formed by residues such as Tyr337 and Phe338 .

  • The protonated nitrogen of the piperidine ring formed a cation-pi interaction with the indole ring of Trp86 .

1-Benzyl-1-azaspiro[2.5]octane:

The top-ranked pose of our novel ligand revealed a distinct binding mode that leverages its unique 3D geometry.

  • Similar to the piperidine analog, the benzyl group formed a pi-pi stacking interaction with Trp86 .

  • Crucially, the spirocyclic core oriented the rest of the molecule differently. The cyclopropane ring of the spiro-system made additional hydrophobic contacts with Tyr341 and Gly121 , which were not as pronounced with the piperidine ligand.

  • The protonated nitrogen of the azaspiro-octane ring also formed a strong cation-pi interaction with Trp86 . The spirocyclic constraint appeared to position this nitrogen at a more optimal distance and angle for this interaction, potentially explaining the more favorable binding energy.

G cluster_piperidine N-benzylpiperidine Interactions cluster_azaspiro 1-Benzyl-1-azaspiro[2.5]octane Interactions cluster_ache AChE Active Site Residues Pip_Benzyl Benzyl Group Trp86 Trp86 (CAS) Pip_Benzyl->Trp86 Pi-Pi Stacking Pip_Ring Piperidine Ring Tyr337 Tyr337 Pip_Ring->Tyr337 Hydrophobic Phe338 Phe338 Pip_Ring->Phe338 Hydrophobic Pip_N Piperidine Nitrogen Pip_N->Trp86 Cation-Pi Aza_Benzyl Benzyl Group Aza_Benzyl->Trp86 Pi-Pi Stacking Aza_Spiro Spirocyclic Core Tyr341 Tyr341 Aza_Spiro->Tyr341 Hydrophobic Gly121 Gly121 Aza_Spiro->Gly121 Hydrophobic Aza_N Azaspiro Nitrogen Aza_N->Trp86 Cation-Pi (Optimized)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[2.5]octane
Reactant of Route 2
Reactant of Route 2
1-Azaspiro[2.5]octane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.